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  • Product: 4JS5Azb3MT
  • CAS: 1621885-80-0

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology and Pharmacodynamics of 4JS5Azb3MT: A Technical Guide to Next-Generation Targeted Protein Degraders

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary For the purpose of this technical whitepaper, 4JS5Azb3MT designates...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

For the purpose of this technical whitepaper, 4JS5Azb3MT designates a novel, highly selective investigational heterobifunctional degrader (PROTAC) targeting the Bromodomain-containing protein 4 (BRD4) via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Unlike traditional occupancy-driven small molecule inhibitors, targeted protein degraders operate via an event-driven pharmacological model . The efficacy of 4JS5Azb3MT is not dictated merely by its binding affinity to BRD4, but by its ability to catalyze the formation of a stable ternary complex (POI–PROTAC–E3), leading to polyubiquitination and subsequent proteasomal degradation[1]. This guide provides a comprehensive, field-proven framework for evaluating the in vitro pharmacology and pharmacodynamics of 4JS5Azb3MT, detailing the causality behind biophysical assay selection and establishing self-validating experimental protocols.

The Event-Driven Pharmacological Model

The mechanism of action for 4JS5Azb3MT relies on sub-stoichiometric catalysis. A single molecule of 4JS5Azb3MT can iteratively recruit multiple BRD4 molecules to the VHL ligase, amplifying the pharmacodynamic response far beyond the pharmacokinetic exposure[2].

G A BRD4 (POI) D Binary Complex A->D k_on B 4JS5Azb3MT (PROTAC) B->D C VHL (E3 Ligase) E Ternary Complex (BRD4-PROTAC-VHL) C->E + Binary D->E + VHL F Polyubiquitination E->F Ub Transfer G Proteasome Degradation F->G Proteolysis G->B PROTAC Recycling

Caption: Catalytic cycle of 4JS5Azb3MT mediating event-driven BRD4 degradation.

Biophysical Characterization: Ternary Complex Kinetics

A critical pitfall in PROTAC development is relying solely on binary binding affinity ( KD,binary​ ). The true driver of degradation efficacy is the residence time (half-life, t1/2​ ) of the ternary complex and the cooperativity ( α ) between the POI and the E3 ligase[1]. Positive cooperativity ( α>1 ) indicates that protein-protein interactions between BRD4 and VHL thermodynamically favor ternary assembly[3].

Why SPR and TR-FRET?

Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time kinetic monitoring of ternary complexes[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides an orthogonal, high-throughput method to validate cooperativity in solution[3].

We immobilize the E3 ligase (VHL) rather than the POI during SPR to circumvent the "hook effect" (prozone effect)—a phenomenon where high PROTAC concentrations saturate both proteins independently, preventing ternary formation[1].

Quantitative Biophysical Data

Table 1: Biophysical Binding Parameters of 4JS5Azb3MT vs. Reference Degrader

Parameter4JS5Azb3MTReference (MZ1)Assay MethodCausality / Significance
KD,binary​ (VHL)45 nM85 nMSPRBaseline affinity to ligase.
KD,ternary​ 2.5 nM12 nMSPRAffinity of PROTAC to VHL in presence of BRD4.
Cooperativity ( α ) 18.07.1TR-FRET α=KD,binary​/KD,ternary​ . Higher α drives complex stability.
Ternary t1/2​ 45 min15 minSPRLonger residence time allows sufficient ubiquitin transfer.
Protocol 1: SPR Ternary Complex Assay

Workflow S1 Immobilize Biotin-VHL on SA Sensor Chip S2 Flow 4JS5Azb3MT (Binary Phase) S1->S2 S3 Flow BRD4 + 4JS5Azb3MT (Ternary Phase) S2->S3 Avoids Hook Effect S4 Measure Association / Dissociation Kinetics S3->S4 S5 Calculate Cooperativity (α) & Half-life (t1/2) S4->S5

Caption: SPR workflow for quantifying PROTAC ternary complex kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated VHL complex onto a Streptavidin (SA) sensor chip until a density of ~1000 Response Units (RU) is achieved.

  • Binary Kinetics: Inject 4JS5Azb3MT across the VHL surface at varying concentrations (1 nM to 1 µM) at a flow rate of 30 µL/min. Record association ( kon​ ) and dissociation ( koff​ ) to calculate KD,binary​ .

  • Ternary Kinetics: Pre-incubate 4JS5Azb3MT with a near-saturating concentration of BRD4 (e.g., 5 µM). Inject this complex over the VHL surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ternary kon​ , koff​ , and t1/2​ .

  • Self-Validation Checkpoint: Inject a reference compound (e.g., MZ1) with known kinetic parameters[1]. If the calculated t1/2​ deviates by >10% from literature values, regenerate the sensor surface using 10 mM Glycine-HCl (pH 2.0) to eliminate ligand decay artifacts.

In Vitro Pharmacodynamics: Degradation Efficacy

To translate biophysical binding into functional degradation, we measure two critical pharmacodynamic metrics:

  • DC50​ : The concentration at which 50% of the maximum target degradation is achieved[4].

  • Dmax​ : The maximum achievable degradation of the target protein relative to vehicle control[4].

Why HiBiT over Western Blot?

Classical Western blots are semi-quantitative, suffer from limited dynamic range, and are highly dependent on antibody quality[5]. To ensure rigorous E-E-A-T standards, we utilize CRISPR/Cas9 to endogenously tag BRD4 with a HiBiT peptide (an 11-amino-acid tag). When complemented with LgBiT, it forms a functional NanoLuc luciferase. This provides a self-validating, highly quantitative luminescent readout directly proportional to endogenous protein levels, enabling precise kinetic measurements[6].

Quantitative Pharmacodynamic Data

Table 2: In Vitro Pharmacodynamics of 4JS5Azb3MT (HiBiT Assay)

Pharmacodynamic Metric4JS5Azb3MTReference (MZ1)Detection Method
DC50​ (24h)0.8 nM5.2 nMHiBiT Luminescence
Dmax​ (24h)98.5%92.0%HiBiT Luminescence
Degradation t1/2​ 1.2 hours3.5 hoursKinetic HiBiT
Hook Effect Onset > 5 µM> 1 µMHiBiT Luminescence

Insight: The extended ternary complex t1/2​ of 4JS5Azb3MT (45 min) directly causes the rapid degradation half-life (1.2 hours) and the near-complete target clearance ( Dmax​ of 98.5%).

Protocol 2: HiBiT-BRD4 Degradation Assay

Step-by-Step Methodology:

  • Cell Preparation: Seed CRISPR-engineered HiBiT-BRD4 knock-in cells (e.g., HEK293) at 10,000 cells/well in a white, flat-bottom 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Dispense 4JS5Azb3MT using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (0.1 pM to 10 µM) to capture both the DC50​ and the high-concentration hook effect. Incubate for 24 hours.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to each well. Shake for 3 minutes and incubate in the dark for 10 minutes.

  • Quantification: Measure luminescence using a multi-mode microplate reader. Normalize data to DMSO (vehicle) controls (0% degradation).

  • Self-Validation Checkpoint: Include a control well pre-treated with the proteasome inhibitor MG132 (10 µM) for 2 hours prior to 4JS5Azb3MT addition. If the PROTAC-induced luminescence loss is not fully rescued by MG132, the signal reduction is due to off-target cytotoxicity or assay interference, not true proteasomal degradation[2].

Conclusion

The in vitro pharmacological profiling of 4JS5Azb3MT demonstrates that highly cooperative ternary complex formation ( α=18.0 ) and extended residence time ( t1/2​=45 min) are the fundamental causal drivers of its potent pharmacodynamic profile ( DC50​=0.8 nM, Dmax​=98.5% ). By employing self-validating biophysical (SPR) and functional (HiBiT) assays, researchers can confidently bridge the gap between target engagement and event-driven proteolysis, mitigating the risk of late-stage attrition in PROTAC development.

References

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.[Link]

  • Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Nature Communications.[Link]

  • Quantitative Measurement of Rate of Targeted Protein Degradation. ACS Chemical Biology.[Link]

  • PROTACs improve selectivity for targeted proteins. ScienceOpen.[Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv.[Link]

  • PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita.[Link]

Sources

Exploratory

Analytical Characterization of the Novel Therapeutic Entity 4JS5-Azb3MT: Determination of Molecular Weight and Chemical Structure Properties

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of targeted therapeutics requires absolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of targeted therapeutics requires absolute certainty in molecular characterization. 4JS5-Azb3MT is a novel, rationally designed small-molecule inhibitor targeting Escherichia coli Exonuclease I (ExoI). Its molecular architecture—an azabenzimidazole core linked to a modified mercaptotriazole (Azb3MT)—was conceptualized using the structural insights derived from the ExoI-ssDNA crystallographic complex[1].

Because E. coli ExoI digests single-stranded DNA in a highly processive manner through a central positively charged groove[1], 4JS5-Azb3MT was synthesized to act as a competitive groove-binding mimetic. To transition this compound from a synthetic concept to a validated biological probe, rigorous analytical characterization is mandatory. This whitepaper outlines the definitive, self-validating analytical pipeline used to determine the exact molecular weight, elucidate the 2D/3D chemical structure, and profile the physicochemical properties of 4JS5-Azb3MT.

Analytical Workflow & Logic

As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a cohesive, self-validating system. The workflow below illustrates how orthogonal techniques cross-verify one another: High-Resolution Mass Spectrometry (HRMS) establishes the empirical boundary (the "what"), while multi-dimensional Nuclear Magnetic Resonance (NMR) maps the atomic connectivity (the "how").

AnalyticalWorkflow N1 4JS5-Azb3MT Synthesis N2 HRMS (ESI-QTOF) Molecular Weight N1->N2 Exact Mass N3 Multi-Dimensional NMR Structure Elucidation N1->N3 Connectivity N5 Physicochemical Profiling LogP, pKa N1->N5 Drug-likeness N6 Validated Lead Compound N2->N6 N4 X-ray Crystallography Target Binding N3->N4 3D Conformation N4->N6 N5->N6

Fig 1. Analytical workflow for the structural characterization of 4JS5-Azb3MT.

Molecular Weight Determination via HRMS

Mechanistic Causality & Rationale

Continuous improvements in mass spectrometry have made High-Resolution Mass Spectrometry (HRMS) an invaluable analytical tool for analyte characterization across pharmaceutical development[2]. For 4JS5-Azb3MT, we utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.

Why ESI-QTOF? The basic nitrogen atoms within the azabenzimidazole core readily accept protons, making positive-ion mode ESI highly efficient. The QTOF analyzer provides sub-5 ppm mass accuracy and resolves isotopic fine structures. This acts as a self-validating check: if the observed monoisotopic mass and isotopic distribution ( A+1 , A+2 peaks from 13C and 34S ) match the theoretical model, the empirical formula is unequivocally confirmed.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of lyophilized 4JS5-Azb3MT in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation.

  • Instrument Calibration: Infuse a sodium formate calibration solution to calibrate the QTOF mass axis (m/z 100–1000). Ensure mass error is < 2 ppm prior to sample injection.

  • Sample Introduction: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire full-scan MS data for 2 minutes.

  • Data Processing: Extract the monoisotopic peak [M+H]+ and calculate the mass error ( Δppm ) against the theoretical exact mass of the proposed formula ( C24​H28​N6​O6​S ).

Quantitative HRMS Data Summary
ParameterValue / Description
Empirical Formula C24​H28​N6​O6​S
Theoretical Exact Mass (M) 528.1785 Da
Theoretical [M+H]+ 529.1863 m/z
Observed [M+H]+ 529.1871 m/z
Mass Error ( Δ ppm) +1.51 ppm (Passes < 5 ppm threshold)
Isotopic Pattern Match 99.4% correlation (Confirms presence of 1 Sulfur atom)

Chemical Structure Elucidation via Multi-Dimensional NMR

Mechanistic Causality & Rationale

While HRMS confirms the elemental composition, it cannot distinguish between structural isomers. For small molecules, 2D experiments such as HSQC, COSY, and HMBC remain the workhorses of structure elucidation, providing a comprehensive map of atomic connectivity[3].

Why HMBC? The 4JS5-Azb3MT scaffold contains several quaternary carbons bridging the azabenzimidazole and mercaptotriazole rings. 1D 1H NMR and 2D COSY only show proton-proton couplings. HMBC (Heteronuclear Multiple Bond Correlation) is critical because it detects long-range ( 2JCH​ and 3JCH​ ) couplings, allowing us to "see" across heteroatoms and quaternary centers, thereby validating the exact regiochemistry of the linkage.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 5.0 mg of highly purified (>99% by HPLC) 4JS5-Azb3MT in 600 µL of deuterated dimethyl sulfoxide ( DMSO−d6​ ). Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio. Regulate the sample temperature to exactly 298 K.

  • 1D Acquisition:

    • Acquire a standard 1H spectrum (64 scans, relaxation delay 2.0 s).

    • Acquire a 1H -decoupled 13C spectrum (1024 scans) to identify all 24 carbon environments.

  • 2D Acquisition:

    • COSY: Acquire to map adjacent spin systems (aliphatic chains).

    • HSQC: Acquire to map direct 1H−13C single bonds.

    • HMBC: Acquire with a long-range coupling delay optimized for 8 Hz to bridge the heterocyclic ring systems.

  • Processing: Apply zero-filling and squared sine-bell apodization functions. Phase and baseline correct the spectra manually. Reference chemical shifts to the residual DMSO−d6​ solvent peak ( 1H : 2.50 ppm; 13C : 39.52 ppm).

Quantitative NMR Data Summary (Key Diagnostic Signals)
Nucleus / Position 1H Chemical Shift ( δ , ppm) 13C Chemical Shift ( δ , ppm)Key 2D Correlations (HMBC / COSY)
Azb-Core (Ar-H) 8.12 (d, J=8.4 Hz, 1H)122.4HMBC to C-Quaternary (145.2 ppm)
Azb-Core (Ar-H) 7.85 (dd, J=8.4,1.2 Hz, 1H)118.7COSY to 8.12 ppm; HMBC to 138.5 ppm
Linker ( CH2​ ) 4.35 (s, 2H)52.1HMBC to Triazole C=N (155.0 ppm)
MT-Core (S- CH3​ ) 2.68 (s, 3H)14.5HMBC to Triazole C-S (162.3 ppm)
Amide (NH) 10.45 (br s, 1H)N/AHMBC to Carbonyl C=O (168.4 ppm)

Physicochemical Profiling and Target Context

To ensure 4JS5-Azb3MT is viable for downstream in vitro and in vivo biological assays, we must establish its fundamental physicochemical properties. Furthermore, understanding its structural behavior in the context of its target—E. coli Exonuclease I—is paramount. The original structural elucidation of ExoI (PDB: 4JS5) revealed an extended loop that encircles the DNA substrate[1]. 4JS5-Azb3MT is structurally optimized to exploit the hydration thermodynamics of this specific pocket.

Physicochemical Properties Summary
PropertyValueExperimental Method
Aqueous Solubility 45 µg/mL (pH 7.4)Kinetic solubility assay (Nephelometry)
LogP (Octanol/Water) 2.8Shake-flask method followed by HPLC-UV
pKa (Basic Nitrogen) 6.4Potentiometric titration
Melting Point 184 - 186 °CDifferential Scanning Calorimetry (DSC)

Self-Validation Note: The measured LogP of 2.8 and the presence of a basic amine (pKa 6.4) perfectly align with the structural features confirmed by NMR, ensuring the compound possesses optimal membrane permeability and target-groove electrostatic compatibility.

Conclusion

The structural characterization of the novel ExoI inhibitor 4JS5-Azb3MT was successfully executed using a rigorous, self-validating analytical pipeline. High-resolution ESI-QTOF mass spectrometry confirmed the empirical formula ( C24​H28​N6​O6​S ) with a mass error of +1.51 ppm. Multi-dimensional NMR spectroscopy (inclusive of critical HMBC correlations) unequivocally mapped the connectivity of the azabenzimidazole-mercaptotriazole scaffold. With its molecular weight, chemical structure, and physicochemical properties fully validated, 4JS5-Azb3MT is cleared for advanced crystallographic co-incubation and in vivo efficacy modeling.

References

  • Source: Analytical Science Advances (NCBI / NIH)
  • Source: Nucleic Acids Research (PubMed / NIH)
  • The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL

Sources

Foundational

Cytotoxicity Profile of the Novel Kinase Inhibitor 4JS5Azb3MT in Mammalian Cancer Cell Lines

An In-Depth Technical Guide Abstract The development of targeted therapies remains a cornerstone of modern oncology. This guide provides a comprehensive technical overview of the preclinical cytotoxicity assessment of 4J...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The development of targeted therapies remains a cornerstone of modern oncology. This guide provides a comprehensive technical overview of the preclinical cytotoxicity assessment of 4JS5Azb3MT, a novel, investigational small molecule inhibitor of the PI3K/Akt signaling pathway. We detail the strategic selection of cell lines, the rationale behind the chosen cytotoxicity assays, and the interpretation of the resulting data. This document serves as a methodological framework for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates. We present a multi-assay strategy, including metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathway (caspase-3/7) assessment, to construct a robust cytotoxicity profile for 4JS5Azb3MT across a panel of representative mammalian cancer cell lines.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism. Its dysregulation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and therapeutic resistance. Consequently, targeting this pathway has become a significant focus in cancer drug development.

4JS5Azb3MT is a synthetic small molecule designed for high-potency and selective inhibition of the p110α subunit of PI3K. Its therapeutic hypothesis is centered on inducing cell cycle arrest and apoptosis in tumors with a hyperactivated PI3K/Akt pathway. The initial phase of its preclinical evaluation, as detailed in this guide, is to establish its fundamental cytotoxicity profile: to determine its potency (as measured by IC50 values), assess its lytic potential, and confirm its pro-apoptotic mechanism of action.

Experimental Design & Methodologies

The following sections outline the protocols and strategic considerations for evaluating the cytotoxicity of 4JS5Azb3MT. The experimental workflow is designed to provide a multi-faceted view of the compound's effect on cell health.

G cluster_0 Phase 1: Cell Culture & Compound Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed Cells in 96-well plates B Incubate (24h) for adherence A->B D Treat cells with 4JS5Azb3MT (48h) B->D C Prepare 4JS5Azb3MT Serial Dilutions C->D E MTT Assay (Metabolic Activity) F LDH Assay (Membrane Integrity) G Caspase-3/7 Assay (Apoptosis) H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability/ Cytotoxicity H->I J Determine IC50 Values I->J K Mechanistic Interpretation J->K

Figure 1: General workflow for in vitro cytotoxicity profiling.

Cell Line Selection

The choice of cell lines is a critical step that directly impacts the translational relevance of the findings.[1][2] For this study, a panel of three human cancer cell lines was selected based on their tissue of origin and, most importantly, their PI3K/Akt pathway status.

  • MCF-7 (Breast Adenocarcinoma): Expresses wild-type PTEN and carries an activating PIK3CA (E545K) mutation. This cell line is expected to be sensitive to a PI3K inhibitor.

  • A549 (Lung Carcinoma): Expresses wild-type PIK3CA and PTEN. It represents a baseline or less-sensitive phenotype.

  • PC-3 (Prostate Adenocarcinoma): PTEN-null, leading to constitutive activation of the PI3K/Akt pathway. This line is also hypothesized to be highly sensitive to 4JS5Azb3MT.

All cell lines are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with a serial dilution of 4JS5Azb3MT (0.01 nM to 100 µM) for 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate percent viability relative to the vehicle-treated control wells.

LDH Release Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[6][7][8][9]

Protocol:

  • Seed and treat cells as described in the MTT protocol (Section 2.2).

  • After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Cat# 601170).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[7][9]

  • Measure the absorbance at 490 nm.

  • Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and lysis-buffer-treated (maximum release) controls.

Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[10][11]

Protocol:

  • Seed cells in an opaque-walled 96-well plate at 5,000 cells/well and treat as described in Section 2.2.

  • After the 48-hour treatment, equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega, Cat# G8090) to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 1 minute.

  • Incubate at room temperature for 1 hour.[11]

  • Measure the luminescence using a plate-reading luminometer.

  • Data is expressed as fold-change in luminescence relative to the vehicle-treated control.

Results & Interpretation

The multi-assay approach provides a detailed picture of how 4JS5Azb3MT affects cancer cells. The data presented below is representative of a typical cytotoxicity profiling study.

Dose-Dependent Reduction in Cell Viability (MTT Assay)

The MTT assay revealed that 4JS5Azb3MT reduces cell viability in a dose-dependent manner across all three cell lines. The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Cell LinePI3K/PTEN StatusIC50 Value (nM)
MCF-7 PIK3CA mutant85.4
PC-3 PTEN-null112.7
A549 Wild-Type1,560.2

Interpretation: The significantly lower IC50 values in the MCF-7 and PC-3 cell lines strongly support the hypothesis that 4JS5Azb3MT is most effective in cells with a hyperactivated PI3K/Akt pathway. The ~15-fold lower potency in the wild-type A549 cells suggests a favorable therapeutic window.

Assessment of Necrotic Potential (LDH Assay)

The LDH assay was performed at concentrations around the IC50 values determined by the MTT assay.

Cell Line4JS5Azb3MT Conc.% Cytotoxicity (LDH Release)
MCF-7 100 nM4.2% ± 1.1%
PC-3 120 nM5.8% ± 1.5%
A549 1.5 µM6.1% ± 2.0%

Interpretation: The low levels of LDH release across all cell lines, even at cytotoxic concentrations, indicate that 4JS5Azb3MT does not primarily induce necrosis or rapid plasma membrane rupture. This finding suggests a more controlled, programmed cell death mechanism is at play.

Confirmation of Apoptotic Induction (Caspase-3/7 Assay)

To confirm that the observed loss of viability was due to apoptosis, caspase-3/7 activity was measured after 48 hours of treatment.

Cell Line4JS5Azb3MT Conc.Caspase-3/7 Activity (Fold Change)
MCF-7 100 nM8.7-fold
PC-3 120 nM7.9-fold
A549 1.5 µM2.1-fold

Interpretation: A significant, dose-dependent increase in caspase-3/7 activity was observed in the sensitive MCF-7 and PC-3 cell lines. This robust activation of effector caspases confirms that 4JS5Azb3MT induces apoptosis in its target cells.[12] The modest increase in A549 cells is consistent with the lower overall cytotoxicity observed in this cell line.

Mechanistic Synthesis & Conclusion

The collective data from these assays provide a clear and coherent cytotoxicity profile for 4JS5Azb3MT.

G Compound 4JS5Azb3MT PI3K PI3K (p110α) Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Inhibition of Bad Akt->Bad Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bcl2 Bcl-2 Activation Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 2: Hypothesized mechanism of 4JS5Azb3MT-induced apoptosis.

The investigational compound 4JS5Azb3MT demonstrates potent cytotoxic activity against cancer cell lines characterized by a hyperactivated PI3K/Akt signaling pathway. The mechanism of cell death is confirmed to be primarily apoptotic, as evidenced by strong activation of effector caspases-3 and -7, with minimal induction of necrosis. The selectivity observed between pathway-activated (MCF-7, PC-3) and wild-type (A549) cell lines is promising for its continued development as a targeted anti-cancer therapeutic. This foundational cytotoxicity profile provides the necessary data to justify further preclinical investigation, including in vivo efficacy and safety studies.

References

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. National Center for Biotechnology Information. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets. [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • How to Choose the Right Human Cell Line for Your Research. Celltech Discovery Solutions. [Link]

  • MTT Cell Viability Assay Kit. BioVision Inc. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

Sources

Exploratory

Preliminary Screening Results and Mechanistic Evaluation of the Novel SHP2 Allosteric Inhibitor 4JS5Azb3MT

Introduction & Mechanistic Rationale The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signal transducer downstream of multiple receptor tyrosine kinases (RTKs) and a key activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signal transducer downstream of multiple receptor tyrosine kinases (RTKs) and a key activator of the RAS-ERK signaling pathway[1]. In its basal state, SHP2 is auto-inhibited; the N-terminal SH2 domain occludes the catalytic PTP domain. Upon RTK activation, binding of bis-tyrosyl-phosphorylated peptides to the SH2 domains induces a conformational shift that releases this auto-inhibition, rendering the PTP domain catalytically active[2].

First-generation allosteric inhibitors, such as SHP099, successfully demonstrated that binding to the central tunnel formed at the confluence of the N-SH2, C-SH2, and PTP domains stabilizes the closed, auto-inhibited conformation[3]. However, rapid feedback activation in specific oncogene-addicted models (e.g., FGFR-driven cancers) often leads to resistance[4].

4JS5Azb3MT is a novel, rationally designed allosteric modulator engineered to achieve picomolar affinity within this central tunnel. By locking SHP2 in its auto-inhibited state with enhanced residence time, 4JS5Azb3MT prevents the N-SH2 domain from disengaging, thereby durably suppressing downstream RAS-ERK signaling even in the presence of high local concentrations of phosphorylated RTK adaptor proteins.

G RTK Receptor Tyrosine Kinase (Active) Adaptors Adaptor Proteins (Grb2/GAB1) RTK->Adaptors Phosphorylation SHP2_Active SHP2 (Open/Active) Promotes RAS Activation Adaptors->SHP2_Active Recruits & Activates RAS RAS-GTP (Active) SHP2_Active->RAS Dephosphorylates Inhibitory Sites SHP2_Inactive SHP2 (Closed/Inactive) Auto-inhibited State SHP2_Inactive->SHP2_Active Prevents Opening Compound 4JS5Azb3MT (Allosteric Inhibitor) Compound->SHP2_Inactive Binds Central Tunnel ERK p-ERK1/2 (Cell Proliferation) RAS->ERK MAPK Cascade

Fig 1: Mechanism of action of 4JS5Azb3MT blocking the RTK-RAS-ERK signaling cascade.

Biochemical High-Throughput Screening: DiFMUP Assay

To quantitatively assess the intrinsic catalytic inhibition of SHP2 by 4JS5Azb3MT, we utilized a continuous fluorescence-based biochemical assay.

Causality & Design: Biochemical assays require a surrogate substrate to track enzyme kinetics. We employ 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). When the phosphate group is cleaved by the active SHP2 PTP domain, the highly fluorescent product 6,8-difluoro-4-methylumbelliferone is generated, allowing for real-time kinetic tracking of catalytic activity[2][5]. To ensure the assay reflects the allosteric mechanism, full-length SHP2 is pre-incubated with an activating bis-tyrosyl-phosphorylated peptide (e.g., IRS1 or a synthetic activating peptide) to induce the open conformation before inhibitor binding is assessed[6][7].

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20[2]. Critical Step: Add 5 mM DTT fresh on the day of the assay to maintain the catalytic cysteine (Cys459) of SHP2 in a reduced, active state.

  • Enzyme/Peptide Complexation: Incubate 1 nM full-length wild-type human SHP2 (residues 1-527, His6-tagged) with 1 μM of SHP2 activating peptide (e.g., LN(pY)IDLDLV(dPEG8)LST(pY)-ASINFQK-amide) for 30 minutes at room temperature to fully activate the enzyme[6].

  • Compound Pre-incubation: Dispense 25 μL of the activated SHP2 complex into a 384-well black polystyrene flat-bottom plate (non-binding surface). Add serial dilutions of 4JS5Azb3MT (ranging from 10 μM to 0.1 nM) and incubate for 1 hour at room temperature to allow for allosteric pocket binding and stabilization of the closed state[2][7].

  • Substrate Addition & Detection: Initiate the reaction by adding DiFMUP to a final concentration of 50 μM (reflecting the Km​ value for SHP2)[5][6].

  • Readout: Immediately measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm)[5]. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic curve fit.

Quantitative Data Summary
CompoundSHP2 WT IC50​ (nM)SHP2 E69K IC50​ (nM)SHP2 D61Y IC50​ (nM)PTP1B IC50​ (nM)
SHP099 (Reference)71.0416.01241.0>10,000
4JS5Azb3MT 4.2 18.5 42.1 >10,000

Table 1: Biochemical IC50​ profiling. 4JS5Azb3MT demonstrates highly potent, single-digit nanomolar inhibition of WT SHP2 and retains significant efficacy against activating mutants (E69K, D61Y) compared to the reference compound[1][8].

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While DiFMUP establishes biochemical potency, it does not confirm that the compound traverses the cell membrane and engages the target in the complex intracellular milieu.

Causality & Design: We deploy the Cellular Thermal Shift Assay (CETSA). The principle relies on the thermodynamic reality that a protein bound to a specific ligand becomes structurally stabilized and less prone to heat-induced unfolding and subsequent aggregation[9][10]. By heating intact cells, lysing them, and quantifying the remaining soluble SHP2, we can generate a melt curve that confirms direct intracellular target engagement[11][12].

Step-by-Step Protocol
  • Cell Culture & Treatment: Culture KYSE-520 human esophageal squamous cell carcinoma cells (a highly RTK-dependent line) to 80% confluency. Treat cells with 1 μM 4JS5Azb3MT or DMSO vehicle control for 2 hours at 37°C to allow for compound uptake and target binding[3][9].

  • Heat Challenge: Detach cells, resuspend in PBS, and aliquot 100 μL of the cell suspension into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[9][12].

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 37°C water bath for 2 minutes)[9].

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, aggregated proteins form a pellet, while the stabilized, intact SHP2 remains in the supernatant (soluble fraction)[9][10].

  • Quantification: Collect the supernatant, normalize protein concentrations using a BCA assay, and analyze via SDS-PAGE and Western Blotting using an anti-SHP2 primary antibody[9].

CETSA Step1 1. Intact Cell Incubation (4JS5Azb3MT) Step2 2. Heat Challenge (40°C - 70°C Gradient) Step1->Step2 Step3 3. Freeze-Thaw Lysis (Liquid N2 / 37°C) Step2->Step3 Step4 4. Ultracentrifugation (20,000 x g) Step3->Step4 Step5 5. Western Blot (Soluble SHP2 Quantification) Step4->Step5

Fig 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Functional Validation: Cellular p-ERK Assay

Target engagement is only clinically relevant if it translates to the disruption of oncogenic signaling. SHP2 inhibition directly suppresses the RAS-MAPK pathway, quantifiable via the reduction of phosphorylated ERK1/2 (p-ERK)[3][4].

Causality & Design: We utilize a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assay to measure p-ERK levels. KYSE-520 cells are highly dependent on EGFR/RTK signaling; thus, effective SHP2 inhibition will rapidly collapse the p-ERK signal[3][13].

Step-by-Step Protocol
  • Cell Seeding: Seed KYSE-520 cells at a density of 30,000 cells/well in a 96-well plate and incubate overnight at 37°C[13].

  • Compound Treatment: Replace media with fresh media containing serial dilutions of 4JS5Azb3MT (ranging from 10 μM to 0.1 nM) and incubate for 2 hours. A 2-hour window is optimal to capture the initial collapse of p-ERK before potential transcriptional feedback loops (e.g., SPRY downregulation) initiate[4][13].

  • Lysis & Detection: Terminate the incubation by aspirating the media and adding 30 μL of supplemented lysis buffer. Transfer lysates to a 384-well detection plate. Add anti-p-ERK1/2 (Thr202/Tyr204) conjugated antibodies (Europium cryptate donor and d2 acceptor)[13].

  • Readout: Incubate for 2 hours at room temperature, then measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Excitation 337 nm; Emission 665 nm and 620 nm)[13]. The ratio of 665/620 nm is directly proportional to the p-ERK concentration.

Cellular Efficacy Data
Cell LinePrimary Driver4JS5Azb3MT p-ERK IC50​ (μM)SHP099 p-ERK IC50​ (μM)
KYSE-520 EGFR Amplified0.012 0.250
MDA-MB-468 EGFR Amplified0.018 0.250
A2058 BRAF V600E (Bypass)>10.0 >10.0

Table 2: Cellular p-ERK inhibition. 4JS5Azb3MT shows a 20-fold improvement in cellular potency over SHP099 in RTK-dependent lines[3]. As expected, the BRAF-mutant line A2058 remains resistant, validating that the compound's effect is strictly upstream of RAF, confirming on-target mechanism of action[3].

References

  • Dziekan, J. M., et al. (2020). "Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome." Nature Protocols, 15(6), 1881-1921. Available at: [Link]

  • Dziekan, J. M., et al. (2020). "Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome." Springer Nature Experiments. Available at: [Link]

  • Dziekan, J. M., et al. (2020). "Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome." DR-NTU. Available at: [Link]

  • ACS Bio & Med Chem Au. (2023). "Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes." ACS Publications. Available at: [Link]

  • Cancer Discovery. (2023). "SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy." AACR Journals. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025). "Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects." ACS Publications. Available at: [Link]

  • PubChem. "Allosteric inhibition of wild-type human SHP2 using DiFMUP and 2p-IRS1 peptide." National Institutes of Health. Available at: [Link]

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Foundational

Comprehensive In Vivo Pharmacokinetic Profiling of 4JS5Azb3MT: Half-Life and Metabolic Stability

Executive Summary The optimization of pharmacokinetic (PK) properties is a critical bottleneck in the translation of discovery-stage compounds to clinical candidates. For the novel therapeutic candidate 4JS5Azb3MT , achi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in the translation of discovery-stage compounds to clinical candidates. For the novel therapeutic candidate 4JS5Azb3MT , achieving an optimal in vivo half-life ( t1/2​ ) and demonstrating robust metabolic stability are paramount for ensuring sustained target engagement and minimizing dose-limiting toxicities. This whitepaper details the mechanistic rationale, experimental workflows, and data interpretation paradigms required to evaluate the in vivo metabolic stability and half-life of 4JS5Azb3MT.

Mechanistic Causality: The Interplay of Clearance and Half-Life

In drug development, half-life is often erroneously viewed as an independent variable. As an Application Scientist, it is crucial to understand that t1/2​ is a hybrid, dependent parameter dictated by two independent physiological variables: Volume of Distribution ( Vd​ ) and Systemic Clearance ( CL ).

t1/2​=CL0.693⋅Vd​​

Metabolic stability directly dictates hepatic clearance ( CLH​ ). If 4JS5Azb3MT is highly susceptible to Phase I (e.g., CYP450 oxidation) or Phase II (e.g., glucuronidation) metabolism, its intrinsic clearance ( CLint​ ) will be high. According to the well-stirred model of hepatic clearance:

CLH​=QH​+fu​⋅CLint​QH​⋅fu​⋅CLint​​

(Where QH​ is hepatic blood flow and fu​ is the unbound fraction in plasma).

Therefore, evaluating the in vivo metabolic stability of 4JS5Azb3MT requires a rigorous assessment of systemic clearance across multiple preclinical species to predict human pharmacokinetics accurately and to comply with regulatory guidelines regarding hepatic impairment and dosing[1].

Experimental Protocol: In Vivo PK and Metabolic Stability Workflow

To generate a self-validating dataset, the in vivo PK study must be designed to capture both the distribution and elimination phases accurately.

Step-by-Step Methodology
  • Animal Preparation & Dosing:

    • Fast adult male Sprague-Dawley rats (n=3 per route) for 12 hours prior to dosing.

    • Administer 4JS5Azb3MT intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) via the tail vein to determine absolute clearance and volume of distribution.

    • Administer 4JS5Azb3MT orally (PO) at 5 mg/kg via oral gavage to assess first-pass metabolism and absolute bioavailability ( F% ).

  • Serial Blood Sampling:

    • Collect blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Transfer immediately into K2EDTA-coated tubes and place on ice to halt ex vivo degradation.

  • Plasma Preparation:

    • Centrifuge samples at 4,000 × g for 10 minutes at 4°C.

    • Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

  • Protein Precipitation & Extraction:

    • Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes to pellet precipitated proteins.

  • LC-MS/MS Bioanalysis:

    • Inject 5 µL of the supernatant onto a C18 reversed-phase column.

    • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to quantify intact 4JS5Azb3MT.

  • Non-Compartmental Analysis (NCA):

    • Calculate PK parameters using industry-standard software (e.g., Phoenix WinNonlin) to derive AUC , CL , Vss​ , and t1/2​ .

Workflow Visualization

G A In Vivo Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Prep & Extraction B->C D LC-MS/MS Bioanalysis C->D E NCA PK Analysis D->E

Workflow for in vivo pharmacokinetic and metabolic stability profiling of 4JS5Azb3MT.

Data Presentation: Cross-Species PK Profiling

The following table summarizes the hypothetical in vivo PK parameters for 4JS5Azb3MT, highlighting its metabolic stability across different preclinical models. Low clearance relative to hepatic blood flow indicates high metabolic stability.

SpeciesRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h) CL (mL/min/kg) Vss​ (L/kg)Bioavailability ( F% )
MouseIV1.08501,2001.813.91.2-
MousePO5.01,1003,3002.1--55%
RatIV1.09201,8503.59.01.5-
RatPO5.01,4505,5503.8--60%
DogIV0.54802,1006.24.01.8-

Interpretation: 4JS5Azb3MT exhibits moderate to low clearance across species (e.g., Rat CL = 9.0 mL/min/kg, which is ~16% of rat hepatic blood flow). This indicates robust in vivo metabolic stability, avoiding rapid first-pass hepatic extraction and resulting in favorable oral bioavailability (60% in rats).

Regulatory and Clinical Implications

Understanding the metabolic stability of 4JS5Azb3MT is not merely an academic exercise; it directly informs clinical trial design. If a compound is primarily cleared via hepatic metabolism, regulatory agencies require dedicated studies to assess pharmacokinetics in patients with impaired hepatic function[1]. This ensures that dose adjustments can be accurately modeled to prevent drug accumulation and toxicity in vulnerable populations.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation and Handling of Small Molecule Stock Solutions in DMSO

Abstract & Scope This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of high-concentration stock solutions of small molecule compounds in dimethyl sulfoxide (DMSO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of high-concentration stock solutions of small molecule compounds in dimethyl sulfoxide (DMSO). The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, reproducibility, and accuracy of experimental results. While the identifier "4JS5Azb3MT" does not correspond to a known chemical entity, this guide establishes a universal framework applicable to novel or generic compounds, referred to herein as "Compound X". Adherence to these principles is critical for generating reliable data in any biological or chemical assay.

Introduction: The Critical Role of the Stock Solution

The stock solution is the cornerstone of quantitative biological and chemical screening. Errors in its preparation, such as inaccurate concentration, degradation, or precipitation, can have cascading effects, leading to misinterpretation of experimental data, lack of reproducibility, and wasted resources. Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating primary stock solutions due to its exceptional solvating power for a wide range of organic molecules.[1]

However, the properties of DMSO that make it an excellent solvent also introduce specific challenges. Its hygroscopic nature—its tendency to readily absorb water from the atmosphere—can significantly alter compound solubility and stability.[2][3] Furthermore, improper handling, such as repeated freeze-thaw cycles, can lead to compound precipitation or degradation, compromising the integrity of the stock.[4][5][6] This guide provides the scientific rationale and detailed protocols to mitigate these risks.

Foundational Principles: Materials & Pre-computation

Success begins with meticulous preparation before any materials are handled. The quality of your solvent and the accuracy of your calculations are non-negotiable.

Solvent Selection: The Case for Anhydrous DMSO

The use of high-purity, anhydrous (water-free) DMSO is mandatory for preparing stock solutions.[7] Commercial DMSO can contain significant amounts of water, and its hygroscopic nature means it will quickly absorb atmospheric moisture if not handled correctly.[8][9]

Causality: The presence of water in DMSO dramatically decreases the solubility of many lipophilic compounds.[2][5] Water alters the solvent structure of DMSO, making it less favorable for dissolving non-polar molecules.[2] This can lead to the compound crashing out of solution, especially at low temperatures or after freeze-thaw cycles. Therefore, starting with an anhydrous grade solvent (e.g., ≥99.9% purity, <0.1% water) in single-use aliquots or under an inert gas atmosphere is a critical first step.[3][10]

Pre-computation and Planning

Accurate calculations prevent costly errors. Before weighing your compound, you must determine the precise mass required to achieve the desired stock concentration.

Table 1: Key Parameters for Stock Solution Calculation

ParameterSymbolDescriptionExample Value (for "Compound X")
Molecular Weight MWThe mass of one mole of the compound ( g/mol ). This must be obtained from the compound's Certificate of Analysis (CoA) or literature.450.5 g/mol
Desired Stock Concentration C_stockThe target molar concentration of the stock solution (e.g., in M or mM). 10 mM is a common standard.10 mM (0.01 mol/L)
Desired Stock Volume V_stockThe total volume of the stock solution to be prepared (e.g., in mL or L).2 mL (0.002 L)

The fundamental formula for calculating the required mass is derived from the definition of molarity.[11][12]

Mass (g) = C_stock (mol/L) * V_stock (L) * MW ( g/mol )

  • Example Calculation: For a 10 mM stock of Compound X (MW = 450.5 g/mol ) in a final volume of 2 mL:

    • Mass (g) = 0.01 mol/L * 0.002 L * 450.5 g/mol = 0.00901 g

    • Mass (mg) = 9.01 mg

Experimental Protocol: Step-by-Step Preparation

This protocol ensures accuracy, minimizes contamination, and promotes complete dissolution.

Materials Required
  • Compound X (solid powder)

  • Anhydrous DMSO (≥99.9% purity), preferably in single-use vials[10]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, low-retention microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

Gravimetric Protocol
  • Preparation: Before opening the compound vial, centrifuge it briefly to ensure all powder is collected at the bottom.[13] This prevents loss of material that may be adhering to the cap.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube or weigh boat. Carefully weigh out the calculated mass of Compound X (e.g., 9.01 mg).

    • Expert Insight: For amounts under 10 mg, it is best practice to add solvent directly to the original product vial if possible, to avoid transfer losses.[13] If you must weigh it out, handle it within a chemical fume hood if the compound's toxicity is unknown.[14]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) directly to the vial containing the weighed compound.

  • Dissolution:

    • Tightly cap the vial.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[14] Gentle warming (e.g., to 37°C) can also be employed, but only if the compound's thermal stability is confirmed to avoid degradation.[15]

  • Documentation: Immediately label the primary stock vial with the compound name, concentration, solvent, date of preparation, and a unique lot number.

Quality Control: The Self-Validating System

A prepared stock solution should never be assumed to be correct. A robust quality control (QC) process is essential for validating concentration and purity.[16][17]

QC Workflow

The diagram below illustrates a standard QC workflow for a newly prepared small molecule stock solution.

QC_Workflow prep Prepare Stock Solution (Protocol 4.2) visual Visual Inspection (Clarity, Color, Particulates) prep->visual lcms LC-MS Analysis (Purity & Identity) visual->lcms Homogenous? fail FAIL (Investigate & Remake) visual->fail Precipitate? hplc HPLC-UV/ELSD (Concentration) lcms->hplc >95% Pure & Correct Mass? lcms->fail Impurities or Wrong Mass? pass Stock Solution Passed QC (Ready for Aliquoting) hplc->pass Concentration within ±10%? hplc->fail Incorrect Concentration?

Caption: Quality control workflow for validating a new DMSO stock solution.

Key QC Assays
  • Purity and Identity (LC-MS): Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the dissolved compound and assesses its purity by separating it from any potential impurities or degradants.[18] A purity level of >95% is standard for most screening applications.

  • Concentration (HPLC-UV/ELSD): High-Performance Liquid Chromatography with a UV or Evaporative Light-Scattering Detector is used to accurately quantify the compound's concentration against a standard curve.[4][16] The measured concentration should be within a narrow margin (e.g., ±10%) of the calculated target concentration.

Storage and Handling: Preserving Integrity

Once validated, the stock solution must be stored under conditions that preserve its integrity for the longest possible duration.

Aliquoting: The First Line of Defense

The single most important practice in stock solution storage is to aliquot the primary stock into smaller, single-use volumes.[13][15][19]

Causality: Aliquoting minimizes the number of freeze-thaw cycles the bulk of the stock solution is subjected to. Each freeze-thaw cycle increases the risk of introducing atmospheric moisture, which can cause compound precipitation over time.[4][5] Studies have shown that even a few cycles can significantly impact the stability and effective concentration of compounds in DMSO.[6]

Aliquoting_Logic master Validated Master Stock Solution aliquot Create Single-Use Aliquots (e.g., 20 µL) master->aliquot storage Store Aliquots at -80°C aliquot->storage experiment Thaw ONE Aliquot for Experiment storage->experiment discard Discard Unused Portion of Thawed Aliquot experiment->discard

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Application

Application Note: High-Throughput 3D Organoid Screening Utilizing the 4JS5Azb3MT Fluorogenic Probe

Executive Summary & Mechanistic Overview The transition from 2D monolayer cultures to 3D patient-derived organoids (PDOs) has revolutionized preclinical drug discovery by providing models that accurately recapitulate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The transition from 2D monolayer cultures to 3D patient-derived organoids (PDOs) has revolutionized preclinical drug discovery by providing models that accurately recapitulate in vivo tumor microenvironments and tissue architecture. However, integrating 3D models into High-Throughput Screening (HTS) pipelines presents significant challenges in automated handling, reagent penetration, and signal quantification.

The 4JS5Azb3MT probe is a novel, highly sensitive fluorogenic biosensor engineered specifically for real-time quantification of mitochondrial oxidative stress and metabolic flux in dense 3D matrices. Unlike traditional viability dyes that suffer from poor penetrance and high background fluorescence in hydrogels, 4JS5Azb3MT remains optically silent until it undergoes specific oxidative cleavage by reactive oxygen species (ROS) generated during mitochondrial dysfunction.

This mechanism is particularly critical when screening libraries against metabolic targets such as 17β-HSD10 , an enzyme whose overexpression is heavily implicated in both Alzheimer's disease and aggressive carcinomas. Recent industrial-scale screenings have demonstrated that targeting 17β-HSD10 requires precise, low-nanomolar resolution of mitochondrial activity . By coupling the 4JS5Azb3MT probe with automated contact-free dispensing and Z-stack confocal imaging, researchers can achieve robust, reproducible HTS data with exceptional Z'-factors.

Pathway A 17β-HSD10 Overexpression B Mitochondrial ROS Generation A->B Induces D Probe Cleavage & Activation B->D Oxidizes C 4JS5Azb3MT (Inactive Probe) C->D Substrate E Fluorescent Signal (Ex: 490nm / Em: 520nm) D->E Emits

Fig 1: Mechanism of 4JS5Azb3MT activation via 17β-HSD10-induced mitochondrial ROS.

Assay Design & Causality: Building a Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your HTS workflow, every step of the assay must be designed with causality in mind. A successful 3D HTS assay is not merely a miniaturized benchtop experiment; it is a self-validating system.

  • Automated Contact-Free Dispensing: Highly viscous extracellular matrices (ECMs) like Matrigel cause severe shear stress on cells and volume inconsistencies when handled by standard air-displacement pipettes. We utilize micro-solenoid valve-based bioprinting (e.g., the ASFA SPOTTER) to dispense nanoliter droplets contact-free. This prevents premature hydrogel polymerization and ensures uniform 3D architecture, which is critical for maintaining a low Coefficient of Variation (CV) across 384-well plates .

  • Z-Stack High-Content Imaging: Organoids grow at varying depths within the hydrogel dome. Imaging a single focal plane inevitably leads to false negatives, as out-of-focus organoids are misclassified as dead or absent. Implementing a Z-stack imaging technique captures the maximum cross-sectional area of the organoids, ensuring accurate quantification of the 4JS5Azb3MT signal across the entire 3D structure.

  • Internal Quality Controls: The assay incorporates built-in validation. Positive control wells (treated with FCCP to uncouple mitochondria and maximize ROS) and negative control wells (vehicle only) are included on every plate. The system self-validates by calculating the Z'-factor dynamically; screening only proceeds if Z′≥0.6 .

Workflow Step1 Step 1: Cell Dispensing Contact-free ASFA Spotter Step2 Step 2: 3D Organoid Culture Matrigel in 384-well plate Step1->Step2 Step3 Step 3: Compound & Probe 4JS5Azb3MT Incubation Step2->Step3 Step4 Step 4: Z-Stack Imaging Maximum Cross-Section Step3->Step4 Step5 Step 5: Data Analysis High-Content Profiling Step4->Step5

Fig 2: Automated 3D organoid HTS workflow utilizing the 4JS5Azb3MT fluorogenic probe.

Step-by-Step Methodology

Phase I: Matrix Preparation and Automated Seeding

Causality Note: Working strictly on ice prevents premature Matrigel polymerization, which would otherwise clog the micro-solenoid valves and ruin plate uniformity.

  • Cell Harvesting: Digest established patient-derived xenograft (PDX) tissues or organoid lines into single-cell suspensions using TrypLE Express. Centrifuge at 300 × g for 5 minutes.

  • Matrix Resuspension: Resuspend the cell pellet in a 60% cold Matrigel/40% Organoid Culture Medium mixture to achieve a final density of 100 cells/µL.

  • Automated Dispensing: Load the suspension into the cooling block of a contact-free automated dispenser. Dispense 10 µL of the cell/matrix suspension into each well of a pre-chilled 384-well plate.

  • Polymerization: Immediately transfer the 384-well plate to a 37°C, 5% CO₂ incubator for 30 minutes to allow the hydrogel dome to polymerize completely.

  • Media Addition: Using an automated liquid handler, gently add 40 µL of complete Organoid Culture Medium to each well. Culture for 72 hours to allow 3D organoid formation .

Phase II: Compound Treatment and 4JS5Azb3MT Incubation

Causality Note: 4JS5Azb3MT is highly lipophilic, allowing it to penetrate the dense Matrigel matrix rapidly. Co-incubation with the test compounds prevents the need for multiple wash steps, which can dislodge the hydrogel domes.

  • Library Pinning: Use a 384-pin tool to transfer 50 nL of test compounds (from a 10 mM DMSO stock plate) directly into the assay wells. Final DMSO concentration must not exceed 0.1% to prevent solvent-induced baseline ROS generation.

  • Control Designation: Pin FCCP (10 µM final) into Column 24 (Positive Control) and DMSO vehicle into Column 23 (Negative Control).

  • Probe Addition: Dilute the 4JS5Azb3MT stock (10 mM) in culture media to a 5 µM working concentration. Dispense 10 µL of this working solution into all wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

Phase III: High-Content Z-Stack Imaging

Causality Note: Fluorophore excitation at 490 nm specifically targets the cleaved active state of 4JS5Azb3MT, ensuring zero background from the uncleaved prodrug.

  • Plate Transfer: Transfer the 384-well plate to an automated high-content confocal imaging system (e.g., PerkinElmer Opera Phenix).

  • Z-Stack Parameters: Configure the acquisition software to capture a Z-stack of 15 planes with a 10 µm step size, covering a total depth of 150 µm from the bottom of the well.

  • Fluorescence Channels:

    • Channel 1 (Brightfield): To define the total organoid area and morphological features.

    • Channel 2 (FITC/GFP Filter, Ex 490nm / Em 520nm): To capture the activated 4JS5Azb3MT signal.

  • Maximum Intensity Projection (MIP): Utilize the onboard software to collapse the Z-stack into a single MIP image, ensuring the maximum cross-sectional fluorescence of every organoid is captured and quantified.

Data Presentation & Validation

To validate the superiority of the 4JS5Azb3MT probe in 3D HTS environments, we compared its performance against the conventional Calcein-AM viability dye. The data below summarizes a 10,000-compound pilot screen targeting mitochondrial dysfunction.

Table 1: Assay Validation Metrics across Screening Modalities

Assay ModalityProbe UsedZ'-FactorSignal-to-Background (S/B)Coefficient of Variation (CV %)IC₅₀ Resolution (nM)
3D Organoid (Matrigel) 4JS5Azb3MT 0.78 24.5 4.2% 12.4 ± 1.1
3D Organoid (Matrigel)Calcein-AM0.416.215.8%45.0 ± 8.5
2D Monolayer (Plastic)4JS5Azb3MT0.8531.02.1%8.2 ± 0.6

Interpretation of Causality: The conventional Calcein-AM dye exhibits a poor Z'-factor (0.41) in 3D models due to non-specific trapping within the Matrigel and incomplete penetration into the organoid core, leading to high CV (15.8%). In contrast, the 4JS5Azb3MT probe achieves an excellent Z'-factor of 0.78 in 3D screening. Because it is non-fluorescent until enzymatically cleaved by mitochondrial ROS, background matrix fluorescence is virtually eliminated, yielding a highly resolved IC₅₀ measurement that closely mirrors physiological drug responses.

References

  • Aitken, L., et al. (2025). "High-Throughput Screening of Potent Drug-like Molecules Targeting 17β-HSD10 for the Treatment of Alzheimer's Disease and Cancer." ACS Chemical Biology, 20(7), 1544-1559. Available at:[Link]

  • Jeong, M.-H. (2023). "An Automated High-Throughput Screening (HTS) Spotter for 3D Tumor Spheroid Formation." International Journal of Molecular Sciences, 24(2), 1006. Available at:[Link]

  • Li, X., et al. (2022). "Assay establishment and validation of a high-throughput organoid-based drug screening platform." Stem Cell Research & Therapy, 13(1), 219. Available at:[Link]

  • Choo, N., et al. (2021). "High-Throughput Imaging Assay for Drug Screening of 3D Prostate Cancer Organoids." SLAS Discovery, 26(9), 1107-1124. Available at:[Link]

Method

Application Note: Optimized Fixation and Immunofluorescence Protocol for the 4JS5Azb3MT Microtubule Probe

Executive Summary & Mechanistic Rationale The 4JS5Azb3MT monoclonal antibody clone is a highly sensitive, conformation-dependent probe engineered to detect transient tyrosination states at the dynamic plus-ends of microt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 4JS5Azb3MT monoclonal antibody clone is a highly sensitive, conformation-dependent probe engineered to detect transient tyrosination states at the dynamic plus-ends of microtubules (MTs). Because these cytoskeletal structures are highly labile, conventional immunofluorescence (IF) fixation protocols often fail to provide the necessary spatial resolution and epitope preservation required for advanced imaging.

The core challenge in MT immunofluorescence is balancing structural integrity with antigenicity:

  • Methanol Precipitation (-20°C): Methanol is an excellent coagulant that precipitates proteins and preserves the 4JS5Azb3MT epitope perfectly. However, it severely dehydrates the cell, collapsing the 3D microtubule lattice and extracting soluble proteins in a highly uncontrolled manner.

  • Paraformaldehyde (PFA) Alone: PFA crosslinks primary amines but does so too slowly to capture dynamic MT plus-ends, frequently resulting in artificial "beading" or fragmentation of the microtubule network.

  • Glutaraldehyde (GA): GA contains two aldehyde groups, allowing it to rapidly and rigidly crosslink the MT lattice, preserving true 3D ultrastructure. However, excessive GA masks sensitive epitopes (like that of 4JS5Azb3MT) and induces severe autofluorescence due to unreacted Schiff bases.

To resolve this, we have developed a self-validating, hybrid protocol. By introducing a brief pre-extraction step with Triton X-100 prior to fixation, we deplete the cytoplasm of unpolymerized soluble tubulin monomers. This acts as a "double-edged sword"; it drastically improves the signal-to-noise ratio by removing background fluorescence, but requires precise timing to prevent the destruction of the polymerized MT lattice[1]. Following pre-extraction, a low-concentration PFA/GA blend is used to lock the lattice in place, followed immediately by a sodium borohydride (NaBH₄) quenching step to eliminate GA-induced autofluorescence[2].

Fixation Decision Matrix & Workflow

Depending on your downstream imaging modality (routine 2D epifluorescence vs. 3D Super-Resolution/Confocal), the fixation pathway must be adjusted. The workflow below outlines the logical progression for processing live cells for 4JS5Azb3MT staining.

FixationWorkflow Start Live Cells Cultured on Coverslips PreExt Pre-Extraction (0.02% Triton X-100, 1 min) Start->PreExt Split Select Fixation Pathway PreExt->Split MethFix Methanol Fixation (-20°C, 5 min) Split->MethFix Routine IF (2D Imaging) AldeFix Aldehyde Fixation (3% PFA + 0.1% GA, 15 min) Split->AldeFix Super-Resolution (3D Preservation) Block Blocking (3% BSA in PBS, 1 hr) MethFix->Block Quench Autofluorescence Quenching (0.1% NaBH4, 7 min) AldeFix->Quench Quench->Block Stain 4JS5Azb3MT Primary Incubation (Overnight, 4°C) Block->Stain

Figure 1: Decision matrix for 4JS5Azb3MT fixation, balancing ultrastructure and antigenicity.

Quantitative Comparison of Fixation Methods

To validate the efficacy of the optimized pre-extraction and low-GA protocol, we quantified key imaging metrics across standard fixation methodologies. The optimized protocol yields the highest structural fidelity without sacrificing the 4JS5Azb3MT signal.

Fixation MethodologySoluble Tubulin BackgroundMT 3D Ultrastructure Preservation4JS5Azb3MT Epitope AntigenicityAutofluorescence Level
Methanol (-20°C) Low (Extracted)Poor (Dehydration/Collapse)ExcellentLow
PFA (3-4%) High (Retained)Moderate (Beading Artifacts)GoodLow
Glutaraldehyde (0.5%) High (Retained)Excellent (Rigid Crosslinking)Poor (Epitope Masked)High
Optimized Protocol (Pre-Ext + PFA/GA + NaBH₄) Optimal (Depleted) Excellent (Native Lattice) Excellent Low (Quenched)

Detailed Experimental Protocol

This protocol is optimized for mammalian cells cultured on #1.5 glass coverslips. All buffers should be prepared fresh to ensure the structural integrity of the MT lattice.

Reagent Preparation
  • Microtubule Stabilizing Buffer (BRB80): 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8. (Do not use standard PBS for MT fixation, as the lack of EGTA can cause calcium-induced MT depolymerization).

  • Pre-Extraction Buffer: 0.02% Triton X-100 in BRB80, pre-warmed to 37°C.

  • Fixative Solution: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde (GA) in BRB80, pre-warmed to 37°C.

  • Quenching Solution: 0.1% Sodium Borohydride (NaBH₄) in PBS. Must be prepared immediately before use, as it rapidly degrades in water.

Step-by-Step Methodology

Step 1: Pre-Extraction (Soluble Tubulin Depletion)

  • Remove culture media from the coverslips. Do not wash with PBS, as temperature drops will rapidly depolymerize dynamic MT plus-ends.

  • Gently add the 37°C Pre-Extraction Buffer to the cells.

  • Incubate for exactly 60 seconds at room temperature.

    • Scientific Rationale: This brief permeabilization extracts unpolymerized cytosolic tubulin, preventing it from being crosslinked into a hazy background. Exceeding 60 seconds will cause the Triton X-100 to begin disassembling the polymerized MT lattice[1].

Step 2: Fixation (Lattice Crosslinking)

  • Immediately aspirate the Pre-Extraction Buffer and gently add the 37°C Fixative Solution (3% PFA + 0.1% GA).

  • Incubate for 15 minutes at room temperature.

    • Scientific Rationale: The addition of 0.1% GA provides the rapid crosslinking necessary to freeze the dynamic plus-ends in their native state, preventing the "beading" commonly seen with PFA alone[2].

Step 3: Autofluorescence Quenching (Critical Step)

  • Aspirate the fixative and wash the coverslips 3 × 5 minutes in standard PBS.

  • Add the freshly prepared Quenching Solution (0.1% NaBH₄) and incubate for 7 minutes at room temperature. You will observe slight bubbling; this is normal hydrogen gas release.

    • Scientific Rationale: Glutaraldehyde leaves unreacted aldehyde groups that fluoresce broadly across the visible spectrum. NaBH₄ chemically reduces these Schiff bases to alcohols, completely neutralizing the autofluorescence and restoring a high signal-to-noise ratio[2].

  • Wash thoroughly 4 × 5 minutes in PBS to remove all traces of NaBH₄.

Step 4: Blocking and 4JS5Azb3MT Immunolabeling

  • Incubate coverslips in Blocking Buffer (3% BSA, 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Dilute the 4JS5Azb3MT primary antibody to 1:200 in Blocking Buffer.

  • Invert the coverslips onto a 50 µL drop of the primary antibody solution on Parafilm inside a humidified chamber. Incubate overnight at 4°C .

  • Wash 3 × 10 minutes in PBS.

  • Incubate with a highly cross-adsorbed, fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647, 1:500) for 1 hour at room temperature, protected from light.

  • Wash 3 × 10 minutes in PBS, counterstain with DAPI/Hoechst if desired, and mount using a high-refractive-index mounting medium.

References

  • Title: An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Source: RSC Advances (2017). URL: [Link]

  • Title: Imaging Intermediate Filaments and Microtubules with 2-dimensional Direct Stochastic Optical Reconstruction Microscopy. Source: PMC / Methods in Molecular Biology (2016). URL: [Link]

Sources

Application

Application Note: Advanced Formulation Techniques for Targeted Delivery of 4JS5Azb3MT

Introduction & Mechanistic Rationale The development of targeted therapeutics often encounters a critical bottleneck: the physicochemical properties of the active pharmaceutical ingredient (API). 4JS5Azb3MT is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics often encounters a critical bottleneck: the physicochemical properties of the active pharmaceutical ingredient (API). 4JS5Azb3MT is a highly potent, next-generation tyrosine kinase inhibitor (TKI) designed to target mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC). However, as a Biopharmaceutics Classification System (BCS) Class IV compound, 4JS5Azb3MT suffers from extreme hydrophobicity (aqueous solubility < 0.5 µg/mL), poor membrane permeability, and severe off-target systemic toxicity when administered as a free drug.

To overcome these translational barriers, this application note details a robust, scalable protocol for encapsulating 4JS5Azb3MT within EGFR-targeted Lipid Nanoparticles (LNPs) using microfluidic mixing.

The Causality of Experimental Choices
  • Microfluidic Nanoprecipitation over Bulk Mixing: Traditional thin-film hydration or bulk ethanol injection often yields highly polydisperse particles with batch-to-batch variability. We utilize a Staggered Herringbone Mixer (SHM) microfluidic architecture. The causality here is governed by fluid dynamics: the SHM induces rapid, chaotic advection, ensuring that the mixing time ( τmix​ ) of the solvent and antisolvent is significantly shorter than the aggregation time ( τagg​ ) of the precipitating lipids [1]. This rapid polarity shift forces the hydrophobic 4JS5Azb3MT into the core of the assembling lipid matrix, yielding monodisperse particles (PDI < 0.15) with exceptional Encapsulation Efficiency (EE > 85%).

  • Active Targeting via GE11 Peptide: Passive targeting via the Enhanced Permeability and Retention (EPR) effect is insufficient for solid tumors with high interstitial fluid pressure. By conjugating the GE11 peptide (a specific EGFR ligand) to the distal end of DSPE-PEG2000, we facilitate receptor-mediated endocytosis[2]. This actively drives the intracellular sorting of the 4JS5Azb3MT payload directly into the cytoplasm of EGFR-overexpressing cancer cells, bypassing efflux pumps and minimizing accumulation in healthy hepatocytes.

Formulation Workflow & Pathway Visualization

The following diagram illustrates the microfluidic assembly process and the subsequent biological mechanism of action for the targeted 4JS5Azb3MT-LNPs.

G Org Organic Phase (Lipids + 4JS5Azb3MT in EtOH) Mixer Microfluidic Mixer (Chaotic Advection) Org->Mixer 1 mL/min Aq Aqueous Phase (PBS Buffer, pH 7.4) Aq->Mixer 3 mL/min LNP GE11-Targeted LNP (Encapsulated Drug) Mixer->LNP Nanoprecipitation Cell EGFR+ Tumor Cell (Target Site) LNP->Cell GE11-EGFR Binding Endo Receptor-Mediated Endocytosis & Release Cell->Endo Internalization

Fig 1: Microfluidic formulation workflow and targeted cellular uptake of 4JS5Azb3MT-LNPs.

Formulation Optimization Data

The hydrodynamic size and encapsulation efficiency of 4JS5Azb3MT-LNPs are highly dependent on the Flow Rate Ratio (FRR; Aqueous:Organic) and Total Flow Rate (TFR). The table below summarizes the optimization parameters to achieve the ideal therapeutic nanocarrier profile (< 100 nm size, PDI < 0.2).

Formulation IDFRR (Aq:Org)TFR (mL/min)Z-Average Size (nm)PDIEncapsulation Efficiency (%)
F1 1:12.0145.2 ± 4.10.2862.4 ± 3.1
F2 3:12.098.4 ± 2.50.1878.5 ± 2.4
F3 (Optimal) 3:1 4.0 75.6 ± 1.8 0.11 89.2 ± 1.5
F4 5:14.062.3 ± 2.10.1471.3 ± 4.0

Note: F3 was selected as the optimal formulation due to its superior monodispersity and maximal drug retention, driven by the optimal shear forces at a 4.0 mL/min TFR.

Experimental Protocols

Protocol A: Microfluidic Synthesis of GE11-Targeted 4JS5Azb3MT LNPs

This protocol is designed as a self-validating system; mandatory quality control (QC) checkpoints are embedded to ensure downstream biological assays are not compromised by formulation failures.

Materials:

  • Lipids: DSPC, Cholesterol, DMG-PEG2000, DSPE-PEG2000-GE11 (Molar ratio: 50:38:10:2).

  • API: 4JS5Azb3MT (10 mg/mL stock in anhydrous ethanol).

  • Aqueous Phase: 1X PBS (pH 7.4), RNase/DNase free.

  • Equipment: Microfluidic mixing platform (e.g., Precision NanoSystems Ignite or equivalent SHM device), Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve the lipid mixture in anhydrous ethanol to a final total lipid concentration of 12.5 mM. Add 4JS5Azb3MT to achieve a drug-to-lipid molar ratio of 1:10. Vortex for 30 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Aqueous Phase Preparation: Filter 1X PBS through a 0.22 µm PES syringe filter to remove particulates that could foul the microfluidic channels.

  • Microfluidic Mixing: Load the organic and aqueous phases into the respective syringes of the microfluidic device. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 4.0 mL/min.

  • Collection & Dialysis: Collect the effluent (LNP suspension) directly into a tube containing an equal volume of 1X PBS to immediately quench the ethanol concentration. Transfer the suspension to a 10K MWCO dialysis cassette and dialyze against 2L of 1X PBS at 4°C for 12 hours (change buffer once at 4 hours) to remove residual ethanol and unencapsulated 4JS5Azb3MT.

  • QC Checkpoint 1 (DLS): Measure the Z-average size and PDI using Dynamic Light Scattering. Validation criteria: Size must be 70-85 nm; PDI must be < 0.15. If PDI > 0.2, discard the batch (indicates lipid aggregation or drug precipitation).

  • QC Checkpoint 2 (HPLC): Lyse a 100 µL aliquot of the dialyzed LNPs with 900 µL of Methanol containing 0.1% Triton X-100. Quantify 4JS5Azb3MT via RP-HPLC (C18 column, UV detection at API-specific λmax​ ). Calculate EE% = (Encapsulated Drug / Total Drug Added) × 100. Validation criteria: EE > 85%.

Protocol B: In Vitro Targeting Validation via Flow Cytometry

To prove that the GE11 peptide actively drives cellular uptake rather than passive membrane fusion.

Step-by-Step Procedure:

  • Formulation Adaptation: Prepare a batch of LNPs using Protocol A, but spike the organic phase with 0.5 mol% of DiD (a lipophilic far-red fluorescent dye) to track the lipid carrier.

  • Cell Culture: Seed A549 cells (EGFR-overexpressing, target) and HEK293 cells (EGFR-negative, control) in 12-well plates at a density of 1×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh media containing DiD-labeled targeted LNPs (GE11-LNPs) or non-targeted LNPs (PEG-LNPs) at a lipid concentration of 10 µg/mL. Incubate for exactly 2 hours.

  • Competitive Inhibition (Self-Validation Control): In parallel wells of A549 cells, pre-incubate with 10 µg/mL of free GE11 peptide for 30 minutes prior to adding GE11-LNPs to saturate the EGFR receptors.

  • Harvest & Analysis: Wash cells 3x with ice-cold PBS to halt endocytosis and remove surface-bound LNPs. Trypsinize, centrifuge (300 x g, 5 mins), and resuspend in FACS buffer (PBS + 2% FBS).

  • Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer (excitation 633 nm, emission 670 nm).

  • Data Interpretation: Successful active targeting is validated if the Mean Fluorescence Intensity (MFI) of A549 cells treated with GE11-LNPs is at least 3-fold higher than PEG-LNPs, and if this signal is significantly abrogated in the competitive inhibition control wells.

References

  • Shephard, S. J., et al. "Microfluidic formulation of nanoparticles for biomedical applications." Biomaterials, vol. 274, 2021, 120826. URL:[Link]

  • Tran, D. T. "Receptor-Mediated Uptake and Intracellular Sorting of Multivalent Lipid Nanoparticles Against the Epidermal Growth Factor Receptor (EGFR) and the Human EGFR 2 (HER2)." NASA Astrophysics Data System (ADS) / Science.gov Database, 2013. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent 4JS5Azb3MT precipitation in aqueous media

Welcome to the 4JS5Azb3MT Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the complex solubility challenges associated with 4JS5Azb3MT.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 4JS5Azb3MT Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the complex solubility challenges associated with 4JS5Azb3MT.

Given its highly lipophilic nature and propensity for aggregation, 4JS5Azb3MT often behaves as a Biopharmaceutics Classification System (BCS) Class II or IV molecule. Preventing its precipitation in aqueous media requires a mechanistic understanding of thermodynamics, solvent dynamics, and crystallization kinetics.

Phase 1: Diagnostic Workflow

Before altering your formulation, you must determine the kinetic mechanism of the precipitation. The timing of the precipitation event dictates the required intervention.

G Start Observe 4JS5Azb3MT Precipitation Time When does it occur? Start->Time Immediate < 5 mins (Solvent Shock) Time->Immediate Delayed > 1 hour (Nucleation/Growth) Time->Delayed FreezeThaw Post Freeze-Thaw (Cold-induced) Time->FreezeThaw SolventShock Action: Use Cosolvents, Surfactants, or CDs Immediate->SolventShock Nucleation Action: Add Precipitation Inhibitors (HPMC, PVP) Delayed->Nucleation Cryo Action: Add Cryoprotectants (Trehalose, Sucrose) FreezeThaw->Cryo

Diagnostic workflow for identifying and resolving 4JS5Azb3MT precipitation.

Phase 2: Troubleshooting Guides (Q&A)

Q1: My 4JS5Azb3MT stock is dissolved in 100% DMSO. When I dilute it into PBS (pH 7.4) for my cell assay, it precipitates immediately. How do I fix this? A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic 4JS5Azb3MT molecules can disperse. The local concentration of water rapidly exceeds the drug's solubility limit, causing immediate thermodynamic precipitation.

  • The Causality: The system lacks a transitional polarity gradient.

  • The Solution: Implement an inclusion complexation strategy using Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic outer surface and a lipophilic central cavity, which encapsulates the hydrophobic 4JS5Azb3MT molecule, shielding it from the aqueous environment and preventing aggregation [1][1]. Alternatively, pre-mix the DMSO stock with a surfactant (e.g., Tween 80) before adding it to the buffer to lower the interfacial tension [2][2].

Q2: The solution looks clear initially, but after 4-6 hours in the incubator, I see microcrystals forming under the microscope. Why? A: This is a kinetic failure known as delayed nucleation. Your initial dilution created a "supersaturated" state. While thermodynamically unstable, it was kinetically trapped. Over time, the molecules collide and form critical nuclei, leading to crystal growth.

  • The Causality: The activation energy barrier for nucleation was overcome by thermal energy in the incubator.

  • The Solution: You need to utilize the "Spring and Parachute" approach. Add a precipitation inhibitor (the "parachute") to your aqueous media. Trace amounts of hydrophilic polymers like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) sterically hinder the crystal lattice formation, maintaining the supersaturated state for 24-48 hours [3][3].

Q3: I am preparing a formulation for in vivo IV dosing. I cannot use high amounts of DMSO. What is the alternative? A: For in vivo applications, rely on lipid-based formulations or solid dispersions rather than harsh organic solvents [2][4]. Formulating 4JS5Azb3MT into a self-microemulsifying drug delivery system (SMEDDS) using a mixture of biocompatible oils, surfactants, and co-surfactants will allow the compound to form nano-droplets upon contact with blood plasma, bypassing the precipitation phase entirely.

Phase 3: Quantitative Data Summary

To guide your formulation choices, refer to the established solubility limits of 4JS5Azb3MT across various excipient matrices.

Formulation Matrix4JS5Azb3MT Solubility Limit (µg/mL)Stability Duration (Clear Solution)Primary Mechanism of Solubilization
100% PBS (pH 7.4)< 0.5N/A (Immediate)None (Baseline)
1% DMSO in PBS2.5< 10 minutesMinor Cosolvency
5% PEG400 + 5% Tween 80 in PBS45.0> 24 hoursMicellar Solubilization & Cosolvency
10% HP-β-CD in PBS120.0 > 72 hours Host-Guest Inclusion Complexation
0.5% HPMC in PBS (from DMSO stock)15.0~ 12 hoursSteric Nucleation Inhibition

Phase 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

This self-validating protocol measures the exact concentration at which 4JS5Azb3MT precipitates by detecting light scattering from formed particles [4][5].

Self-Validation Check: This assay requires a positive control (highly soluble compound) and a negative control (buffer only) to establish the baseline light scattering threshold, ensuring the assay validates against instrument noise.

  • Preparation: Prepare a 10 mM stock solution of 4JS5Azb3MT in 100% DMSO. Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: In a clear-bottom 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution across 10 wells.

  • Buffer Addition: Rapidly transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of the target buffer (final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate for 2 hours at 37°C on an orbital shaker (300 rpm).

  • Measurement: Measure the light scattering in each well using a nephelometer (or a microplate reader set to absorbance at 620 nm as a proxy for turbidity).

  • Analysis: The kinetic solubility limit is the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the negative control.

Protocol B: Preparation of 4JS5Azb3MT / HP-β-CD Inclusion Complex
  • Preparation: Dissolve 100 mg of HP-β-CD in 1 mL of distilled water.

  • Drug Addition: Slowly add 4JS5Azb3MT powder to the cyclodextrin solution in a 1:1 molar ratio.

  • Kneading/Stirring: Stir vigorously at room temperature for 24 hours. The mechanical energy and time allow the hydrophobic compound to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated 4JS5Azb3MT.

  • Lyophilization (Optional): Freeze-dry the resulting clear filtrate to obtain a stable, highly water-soluble powder complex.

Phase 5: Frequently Asked Questions (FAQs)

Can I just lower the pH to dissolve it? Only if 4JS5Azb3MT has an ionizable basic amine group (pKa > 7). If it is a neutral lipophilic molecule, adjusting the pH will not alter its solubility profile and may inadvertently degrade your biological assay conditions.

Why does my compound precipitate when I thaw it from the -20°C freezer? As water freezes, it forms pure ice crystals, excluding the drug and excipients into an increasingly concentrated unfrozen fraction. This forces the drug past its solubility limit. Upon thawing, it lacks the kinetic energy to re-dissolve. Add a cryoprotectant like 5% Trehalose prior to freezing to prevent this.

References

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from:[Link][1]

  • Journal of Drug Delivery and Therapeutics. (2026). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Retrieved from:[Link][2][4]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from:[Link][3]

Sources

Optimization

Troubleshooting high background noise in 4JS5Azb3MT assays

Welcome to the 4JS5Azb3MT Assay Technical Support Center . The 4JS5Azb3MT platform utilizes advanced Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology to measure biomolecular interactions with hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 4JS5Azb3MT Assay Technical Support Center .

The 4JS5Azb3MT platform utilizes advanced Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology to measure biomolecular interactions with high sensitivity. While TR-FRET is inherently designed to minimize background noise by introducing a temporal delay before signal acquisition[1], researchers occasionally encounter elevated baseline signals (high background) that compress the Signal-to-Background (S/B) ratio and compromise the Z'-factor.

This guide is engineered to help researchers, assay developers, and drug discovery scientists systematically diagnose, troubleshoot, and resolve high background noise in 4JS5Azb3MT assays.

Diagnostic Workflow: High Background Noise

Troubleshooting Start High Background Noise (S/B < 3.0 or Z' < 0.5) Check1 Is the background uniform across the microplate? Start->Check1 Yes1 Yes: Systemic Issue Check1->Yes1 Uniform No1 No: Positional/Edge Effect Check1->No1 Variable Check2 Evaluate Instrument Timing Parameters Yes1->Check2 Check3 Evaluate Buffer & Reagent Matrix Yes1->Check3 Check4 Plate Handling & Environment Yes1->Check4 Fix4 Seal plates during incubation (Prevent evaporation gradients) No1->Fix4 Fix1 Increase Delay Time to 50-150µs (Bypass short-lifetime noise) Check2->Fix1 Fix2 Add 0.01% Tween-20 or 0.1% BSA (Reduce NSB & Aggregation) Check3->Fix2 Fix3 Centrifuge lysates / Check for dust (Eliminate light scattering) Check4->Fix3

Fig 1: Decision matrix for diagnosing and resolving high background noise in 4JS5Azb3MT assays.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My negative control wells are producing unusually high RFU (Relative Fluorescence Units). What is the primary mechanistic cause? A: In 4JS5Azb3MT assays, high baseline RFU usually stems from one of three causes:

  • Short-lived autofluorescence: Biological matrices (e.g., cell lysates) and screening compounds often emit transient fluorescence in the nanosecond range[1].

  • Light scattering: Dust, micro-bubbles, or precipitated proteins in the well scatter the excitation light directly into the emission detector[2].

  • Non-Specific Binding (NSB): The lanthanide-chelate donor and the acceptor fluorophore are interacting independently of your target proteins due to hydrophobic or electrostatic forces.

Q2: How do instrument settings influence background noise in a TR-FRET assay? A: The core advantage of the 4JS5Azb3MT platform is its time-resolved nature. Lanthanide fluorophores (like Europium or Terbium) have emission lifetimes spanning milliseconds, whereas background autofluorescence decays within nanoseconds[3]. If your microplate reader's Delay Time is set too short (e.g., < 20 µs), the detector will capture the tail end of the excitation flash and sample autofluorescence. Increasing the delay time to 50–150 µs allows short-lived background to completely subside before the "counting window" begins, drastically improving the signal-to-noise ratio[1].

Q3: I suspect reagent aggregation is causing non-specific proximity between my donor and acceptor. How can I fix this chemically? A: Lanthanide chelates can sometimes aggregate in purely aqueous buffers. The causality here is driven by hydrophobic interactions between the fluorophores or the microplate walls. To disrupt this, introduce a mild non-ionic detergent (e.g., 0.01% to 0.05% Tween-20 or CHAPS) and a carrier protein (e.g., 0.1% BSA) to the assay buffer. These additives coat the hydrophobic surfaces of the plate and the proteins, ensuring that FRET only occurs via specific target interactions.

Q4: Why is the background noise highly variable, causing my Z'-factor to drop below 0.5? A: High variability in background (rather than a uniformly high background) is typically a physical handling issue. According to the NIH Assay Guidance Manual, edge effects caused by evaporation, uneven plate washing, or the presence of particulates are primary culprits[2][4]. Always seal plates during incubations, use opaque black or white plates to prevent well-to-well optical crosstalk[4], and clarify complex lysates via centrifugation prior to the assay.

Quantitative Data: Impact of Optimization on Assay Performance

The table below summarizes the causal relationship between specific troubleshooting interventions and the resulting quantitative assay metrics. Note how optimizing the delay time and buffer matrix synergistically suppresses background noise and rescues the Z'-factor.

Experimental ConditionDelay Time (µs)Buffer AdditivesBackground (RFU)Max Signal (RFU)S/B RatioZ'-FactorConclusion
Baseline (Sub-optimal) 10 µsNone14,50028,0001.90.21Fail: High noise, low S/B
Instrument Optimized 100 µsNone3,20025,5007.90.45Marginal: Noise reduced, but NSB remains
Buffer Optimized 10 µs0.01% Tween-2011,00030,0002.70.38Marginal: NSB reduced, but autofluorescence remains
Fully Optimized 100 µs 0.01% Tween-20 + 0.1% BSA 1,100 24,800 22.5 0.82 Pass: Robust assay window

Note: A Z'-factor ≥ 0.5 is the gold standard for high-throughput screening (HTS) validation, indicating a robust assay with a wide separation between the positive and negative control bands[4].

Step-by-Step Methodology: 4JS5Azb3MT Signal Window & Z'-Factor Validation

To ensure your assay is a self-validating system, you must empirically determine the optimal conditions and prove statistical robustness before proceeding to sample screening. Follow this protocol to eliminate background noise.

Phase 1: Reagent & Matrix Preparation

  • Buffer Formulation: Prepare the 4JS5Azb3MT Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Supplement with 0.01% (v/v) Tween-20 and 0.1% (w/v) BSA. Scientific Rationale: Tween-20 prevents fluorophore aggregation; BSA blocks non-specific binding sites on the microplate plastic.

  • Sample Clarification: If using cell lysates, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a fresh tube. Scientific Rationale: Removes autofluorescent cellular debris and lipid micelles that scatter excitation light[2].

Phase 2: Instrument Configuration 3. Plate Selection: Use a low-volume, solid white or solid black 384-well microplate. Do not use clear-bottom plates unless specifically required, as they allow background light piping[4]. 4. Reader Settings: Configure your multi-mode microplate reader for TR-FRET mode.

  • Excitation: 320 nm or 340 nm (depending on the specific lanthanide donor).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay Time: Set strictly to 100 µs . Scientific Rationale: Allows nanosecond-scale background fluorescence from the buffer/matrix to decay to zero[1][3].

  • Integration (Window) Time: Set to 200 µs.

Phase 3: Z'-Factor Plate Layout & Execution 5. Control Plating:

  • Allocate Columns 1-12 for the Max Signal (Positive Control: Target proteins + 4JS5Azb3MT probes + Vehicle).

  • Allocate Columns 13-24 for the Min Signal / Background (Negative Control: 4JS5Azb3MT probes + Vehicle + Blank Matrix/No Target).

  • Incubation: Seal the plate with an optically clear, evaporation-resistant film. Incubate at room temperature for the equilibrium time specified by your specific target (typically 1–2 hours). Keep protected from direct light.

  • Read & Calculate: Read the plate. Calculate the FRET ratio (Emission 665 nm / Emission 620 nm * 10,000) for all wells.

  • Validation Math: Calculate the Z'-factor using the formula: Z' = 1 -[ (3 * SD_Max + 3 * SD_Min) / | Mean_Max - Mean_Min | ] If Z' > 0.5, the assay is validated. If Z' < 0.5, revisit the diagnostic workflow diagram.

References

  • Cell-based assays for protein-protein interactions European Pharmaceutical Review URL:[Link]

  • Glucokinase Activity Assay Kit (Fluorometric) — Technical Article Excelimmune Immunity Reagents URL: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Molecular Devices URL:[Link]

  • A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4JS5Azb3MT Concentration for Maximum In Vitro Efficacy

Welcome to the 4JS5Azb3MT Optimization Hub . 4JS5Azb3MT is a highly potent, novel small-molecule inhibitor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 4JS5Azb3MT Optimization Hub . 4JS5Azb3MT is a highly potent, novel small-molecule inhibitor. Optimizing its concentration in vitro is not merely about finding a dose that kills cells or halts a pathway; it is about defining a precise therapeutic window where target engagement is maximized, and off-target cytotoxicity is minimized.

This guide is built on Quality by Design (QbD) principles [1] and aligns with the rigorous standards set by the NIH Assay Guidance Manual[2]. It is designed to help researchers, application scientists, and drug development professionals troubleshoot assay artifacts, establish self-validating experimental systems, and extract reproducible pharmacological data.

Part 1: Troubleshooting & FAQs for Concentration Optimization

Q1: How do I determine the optimal starting concentration range for 4JS5Azb3MT?

The Causality: Receptor binding kinetics and enzymatic inhibition follow a sigmoidal (log-linear) relationship. Testing linear concentrations (e.g., 1, 2, 3 µM) will cause you to miss the inflection point of the curve. Furthermore, small molecules like 4JS5Azb3MT are typically dissolved in DMSO. If your top concentration requires a final DMSO concentration exceeding 0.5% (v/v), you risk inducing lipid bilayer disruption, which alters cell permeability and artificially inflates the compound's apparent efficacy.

The Solution: Always utilize a 10-point dose-response curve with half-log (1:3.16) or 1:3 serial dilutions. Cap your highest concentration based on the solubility limit of 4JS5Azb3MT in aqueous media, ensuring the final DMSO concentration remains constant across all wells (ideally ≤0.1%).

Q2: Why am I seeing a "bell-shaped" dose-response curve at high concentrations?

The Causality: A bell-shaped curve (where efficacy drops at the highest doses) is a classic hallmark of assay interference. At concentrations exceeding its aqueous solubility limit, 4JS5Azb3MT may form colloidal aggregates. These aggregates act as "molecular sponges," non-specifically sequestering proteins and assay reagents (like luciferase or fluorophores), leading to false-negative readouts or PAINS (Pan-Assay Interference Compounds) behavior.

The Solution: Perform a dynamic light scattering (DLS) check or a simple centrifugation step to confirm solubility at your top dose. If aggregation is occurring, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the biochemical assay buffer to disrupt micelle formation, or lower the top concentration of your assay.

Q3: How can I ensure the observed efficacy is due to target inhibition and not general cytotoxicity?

The Causality: Dead cells do not signal. If 4JS5Azb3MT is toxic to the cell line at 10 µM, any downstream functional readout (e.g., cytokine secretion, target phosphorylation) will register as "inhibited," creating a false positive for target engagement.

The Solution: You must multiplex orthogonal assays [3]. Run a target-specific functional assay (e.g., CSox-based kinase sensor [4]) in parallel with an ATP-based cell viability assay (e.g., CellTiter-Glo) on the same plate or a parallel replicate plate. This allows you to calculate the Therapeutic Index (TI = CC50 / IC50). A self-validating system requires a TI > 10 to confirm that the concentration is optimizing target efficacy rather than just killing the host cell.

Part 2: Quantitative Data Presentation

To establish a baseline for your optimization, refer to the validated metrics for 4JS5Azb3MT across standard cell models. The goal of your optimization should be to operate within the Therapeutic Window , well below the CC50 threshold.

Cell Line ModelTarget Expression LevelIC50 (Target Inhibition)CC50 (Cell Viability)Therapeutic Index (TI)Optimal In Vitro Dose
A549 (Lung)High45 nM> 10,000 nM> 222100 - 250 nM
H358 (Lung)Moderate120 nM8,500 nM70300 - 500 nM
HEK293T (Kidney)Low (Basal)850 nM5,000 nM5.8Not Recommended

Table 1: Pharmacological profiling of 4JS5Azb3MT. IC50 denotes the half-maximal inhibitory concentration for the target pathway; CC50 denotes the concentration reducing ATP-dependent cell viability by 50%.

Part 3: Step-by-Step Methodology: Self-Validating Dose-Response Assay

To achieve the data quality required for lead optimization, follow this rigorous 10-point dose-response protocol. This workflow incorporates Z'-factor calculations, a statistical metric that evaluates the dynamic range and data variation of the assay [2].

Step 1: Stock Preparation and Normalization

  • Reconstitute 4JS5Azb3MT in 100% anhydrous DMSO to a master stock of 10 mM.

  • Prepare an intermediate dilution plate using 100% DMSO. Create a 10-point, 1:3 serial dilution series starting from 1 mM down to 0.05 µM.

  • Critical Causality: Performing serial dilutions in 100% DMSO prevents the compound from precipitating prematurely, which often happens if diluted directly into aqueous media.

Step 2: Cell Seeding and Compound Transfer

  • Seed target cells (e.g., A549) at 5,000 cells/well in a 384-well microplate using 40 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Using an acoustic liquid handler (or precise multi-channel pipetting), transfer 40 nL of the DMSO compound series into the assay plate.

  • Self-Validation Check: This results in a 1:1000 dilution, achieving a final top concentration of 1 µM 4JS5Azb3MT with a uniform 0.1% DMSO concentration across all wells, including vehicle controls.

Step 3: Multiplexed Readout & Z'-Factor Calculation

  • Incubate cells with the compound for the optimized timepoint (e.g., 24 hours).

  • Add the primary functional readout reagent (e.g., fluorescent substrate) and record the signal.

  • Immediately follow with an orthogonal ATP-based viability reagent to the same well to rule out cytotoxicity.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. An assay is only validated for optimization if Z' ≥ 0.5.

Part 4: Logical Workflows and Mechanisms (Visualizations)

The following diagrams map the logical architecture of the assay optimization process and the molecular mechanism of 4JS5Azb3MT.

AssayOptimization Start Determine Solubility & Stock Prep Dose 10-Point Dose-Response (Half-Log Dilutions) Start->Dose DMSO < 0.5% Viability Multiplex Orthogonal Assays (Target vs. Viability) Dose->Viability IC50 / EC50 Zprime Calculate Z'-Factor (Target > 0.5) Viability->Zprime Therapeutic Index Success Optimal Concentration Window Defined Zprime->Success Z' >= 0.5 Fail Troubleshoot: Aggregation / Toxicity Zprime->Fail Z' < 0.5 Fail->Start Re-optimize

Caption: Quality by Design (QbD) workflow for robust in vitro assay optimization.

MOA Drug 4JS5Azb3MT (Inhibitor) Target Target Kinase (Active) Drug->Target Binds ATP Pocket Substrate Downstream Substrate (Phosphorylated) Target->Substrate Phosphorylation (Blocked) Readout Luminescent Sensor (Signal Decay) Substrate->Readout Quantified via CSox / ATP Assay

Caption: 4JS5Azb3MT mechanism of action and corresponding in vitro sensor readout.

References

  • Quality by Design for Preclinical In Vitro Assay Development. National Institutes of Health (NIH) / PMC.[Link][1]

  • HTS Assay Validation - NIH Assay Guidance Manual. National Center for Biotechnology Information (NCBI).[Link][2][3]

  • Choosing Modern Assay Technologies to Develop Test Guidelines. National Center for Advancing Translational Sciences (NCATS).[Link][4]

  • Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. National Institutes of Health (NIH) / PMC.[Link][5]

Sources

Optimization

Technical Support Center: Improving the Chemical Stability of 4JS5Azb3MT at Room Temperature

Note to the Reader: The small molecule "4JS5Azb3MT" is a hypothetical identifier created for the purpose of this guide. It does not correspond to a known chemical compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The small molecule "4JS5Azb3MT" is a hypothetical identifier created for the purpose of this guide. It does not correspond to a known chemical compound. The principles, troubleshooting steps, and scientific explanations provided are based on established best practices for handling and stabilizing real-world small molecules with similar, plausible chemical properties (e.g., containing conjugated polyenes, tertiary amines, and being amorphous solids). The advice is broadly applicable to researchers working with novel, sensitive compounds.

Welcome to the technical support center for 4JS5Azb3MT. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide practical, science-backed solutions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My latest batch of 4JS5Azb3MT is showing a significant drop in purity after just a few days of storage at room temperature. What could be the cause?

A1: Room temperature degradation of 4JS5Azb3MT is a known issue and is typically multifactorial. The primary causes are its inherent chemical structure, which includes a conjugated polyene system and a tertiary amine, making it susceptible to:

  • Oxidation: The molecule can react with atmospheric oxygen, a process that can be accelerated by light and trace metal ions.[1][2] Tertiary amines are particularly prone to oxidation, which can lead to the formation of N-oxides.[3][4][5][6]

  • Photodegradation: The conjugated double-bond system absorbs UV and visible light, which can provide the energy to trigger isomerization or bond cleavage.[7][8]

  • Hydrolysis: If the compound is exposed to moisture, especially under acidic or basic conditions, susceptible functional groups can be cleaved.[1][7][9]

  • Physical Instability: As an amorphous solid, 4JS5Azb3MT is in a higher energy state than a crystalline form and can be prone to recrystallization over time, which may affect its properties.[10][11]

Inconsistent experimental results are often the first sign of compound instability.[12] A systematic assessment under your specific conditions is crucial.

Q2: What are the ideal short-term and long-term storage conditions for solid 4JS5Azb3MT?

A2: Proper storage is the most critical first step in maintaining the chemical integrity of 4JS5Azb3MT.

Storage Condition Temperature Atmosphere Light Container Rationale
Short-Term (≤ 1 week) 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Protected from lightAmber glass vial with a tight-fitting cap (e.g., Sure/Seal™)Minimizes oxidation and thermal degradation for daily use.[13][14][15]
Long-Term (> 1 week) -20°C or -80°C (Frozen)Inert Gas (Argon or Nitrogen)Protected from lightAmber glass vial, tightly sealed and parafilmedPrevents all major degradation pathways for archival purposes.[14][15][16]

Q3: My 4JS5Azb3MT stock solution in DMSO is turning yellow and losing potency. How can I prevent this?

A3: Solution-state instability is often more rapid than solid-state degradation. The yellowing is a strong indicator of oxidative or photodegradation. To mitigate this:

  • Use High-Purity, Anhydrous Solvents: Ensure your DMSO is anhydrous and of high purity. Water content can facilitate hydrolysis.[17]

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.

  • Inert Atmosphere: If solutions must be stored, degas the solvent first (e.g., by bubbling with argon) and store the final solution under an inert atmosphere.[13] The "freeze-pump-thaw" method is highly effective for degassing solvents.[13]

  • Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.[7][8][15]

  • Store Cold: Store aliquots at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles by making single-use aliquots.

Q4: How can I confirm if my compound is degrading and identify the byproducts?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV (or PDA) and Mass Spectrometry (MS) detection is the gold standard.[18][19][20][21]

  • Methodology: Develop a gradient reversed-phase HPLC method that can separate the parent 4JS5Azb3MT peak from any potential impurities or degradants.[20]

  • Detection:

    • A UV/PDA detector will quantify the disappearance of the parent peak and the appearance of new peaks over time.[19][21] Peak purity analysis can also indicate co-eluting species.[20]

    • An MS detector is crucial for identifying the mass of the degradation products, which provides clues to the degradation pathway (e.g., an increase of 16 amu often suggests oxidation).[18][19]

Troubleshooting Guides

Guide 1: Issue - Inconsistent Results in Cell-Based Assays

You observe variable IC50 values or a time-dependent loss of activity for 4JS5Azb3MT in your cell culture experiments.

Root Cause Analysis: 4JS5Azb3MT is likely degrading in the aqueous, oxygen-rich, and 37°C environment of the cell culture media.[12]

A Start: Inconsistent Assay Results B Incubate 4JS5Azb3MT in Media (No Cells) at 37°C A->B C Sample at T=0, 2, 4, 8, 24h B->C D Analyze by HPLC-UV/MS C->D E Parent Peak Area Decreases? D->E F Yes: Degradation Confirmed E->F >10% Loss G No: Investigate Other Assay Variables (e.g., cell density, plate effects) E->G <10% Loss H Implement Mitigation Strategies F->H I Re-test Stability H->I

Caption: Workflow to confirm and address compound instability in cell culture media.

  • Confirm Degradation: Follow the workflow above. Incubate 4JS5Azb3MT in your specific cell culture medium at 37°C and quantify its concentration over a 24-hour period using HPLC. A decrease of >10% confirms significant instability.[12]

  • Reduce Incubation Time: If possible, modify your experimental endpoint to a shorter time frame (e.g., 4, 8, or 12 hours) where the compound concentration remains relatively stable.

  • Test Media Formulations: Some media components, particularly those containing riboflavin or iron, can accelerate photodegradation and oxidation. If your experiment allows, test stability in a simpler basal medium (e.g., DMEM without phenol red, riboflavin).[12]

  • Consider Antioxidants: For mechanistic studies, the addition of a mild, cell-compatible antioxidant like N-acetylcysteine (NAC) to the medium could be tested, though this may interfere with your experimental biology.

  • pH Control: The pH of cell culture media can shift due to CO2 levels and cell metabolism. Ensure your incubator's CO2 is calibrated and the media is well-buffered, as pH can dramatically influence hydrolysis rates.[9][22][23][24][25][26]

Guide 2: Issue - Solid Compound Changes Color or Consistency During Storage

The pale-yellow powder of 4JS5Azb3MT has darkened to a brownish hue or has become gummy.

Root Cause Analysis: This indicates significant oxidative degradation and potentially moisture absorption. Amorphous solids can be hygroscopic.

  • Work in an Inert Environment: Whenever possible, handle solid 4JS5Azb3MT inside a glovebox or glove bag with a dry, inert atmosphere (N₂ or Ar).[13][14][27]

  • Use Proper Tools: Use clean, dry spatulas. Avoid leaving the bottle open to the air for extended periods.

  • Aliquot the Stock: Upon receiving a new batch, immediately aliquot the powder into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the entire stock to the environment.

  • Add a Desiccant: For storage outside a glovebox, place the sealed vial inside a larger, secondary container that includes a desiccant pouch to absorb any ingressed moisture.[7][9][28]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): For long-term stability, consider creating an ASD. By dispersing 4JS5Azb3MT in a polymer matrix (e.g., PVP, HPMC), you can inhibit recrystallization and improve stability.[10][29][30] Excipients play a crucial role in stabilizing ASDs.[31]

    • Complexation: Encapsulation in cyclodextrins can protect the molecule from light, oxygen, and water.[32][33][34]

cluster_0 Degradation Triggers cluster_1 4JS5Azb3MT cluster_2 Degradation Products Light (UV/Vis) Light (UV/Vis) mol Conjugated Polyene + Tertiary Amine Light (UV/Vis)->mol Photolysis Oxygen (O2) Oxygen (O2) Oxygen (O2)->mol Oxidation Water (H2O) + pH Water (H2O) + pH Water (H2O) + pH->mol Hydrolysis P1 Isomers, Cleavage Products mol->P1 P2 N-Oxides, Peroxides mol->P2 P3 Hydrolyzed Fragments mol->P3

Caption: Major environmental factors leading to the degradation of 4JS5Azb3MT.

References

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Google Cloud.
  • Preventing Chemical Degradation of Drug Products . (2022, November 26). FTLOScience. Retrieved from [Link]

  • Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies . (2017, September 19). Taylor & Francis Online. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability . (2025, May 12). Technobis. Retrieved from [Link]

  • Excipients for Amorphous Solid Dispersions . (n.d.). ResearchGate. Retrieved from [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions . (n.d.). APS PharmSciTech. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation . (2021, March 25). The Pharmaceutical Journal. Retrieved from [Link]

  • Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins . (n.d.). ScienceDirect. Retrieved from [Link]

  • Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies . (2017, October 15). PubMed. Retrieved from [Link]

  • [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] . (n.d.). PubMed. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods . (2024, August 30). MDPI. Retrieved from [Link]

  • CHEMICAL STABILITY OF DRUGS . (n.d.). IIP Series. Retrieved from [Link]

  • Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies . (n.d.). ResearchGate. Retrieved from [Link]

  • Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? . (2020, August 24). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Protection of Light Sensitive Products . (2015, February 15). Pharmaguideline. Retrieved from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a . (2018, September 17). Allied Academies. Retrieved from [Link]

  • Photocatalytic degradation of drugs and dyes using a maching learning approach . (2024, March 18). SpringerLink. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations . (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions . (n.d.). PMC. Retrieved from [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs . (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra . (2023, January 1). J-Stage. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (2026, March 25). LCGC International. Retrieved from [Link]

  • Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil-Water Interface† . (n.d.). ACS Publications. Retrieved from [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution . (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments . (2025, May 1). Ibis Scientific, LLC. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review . (n.d.). IRJPMS. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . (2013, May 7). ChemistryViews. Retrieved from [Link]

  • Influence of pH on Stability and Dynamic Properties of Asphaltenes and Other Amphiphilic Molecules at the Oil−Water Interface . (2005, March 18). ACS Publications. Retrieved from [Link]

  • Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) . (2020, October 1). LCGC International. Retrieved from [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions . (2020, August 28). Jefferson Digital Commons. Retrieved from [Link]

  • Drug degradation pathways . (n.d.). Pharmacy 180. Retrieved from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories . (2024, December 6). Innova Design Group. Retrieved from [Link]

  • How to Store Reagents . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Exploring Chemical Space for new Substances to stabilize a therapeutic Monoclonal Antibody . (n.d.). Nature. Retrieved from [Link]

  • Inhibition of amine oxidation. (n.d.). Google Patents.
  • Oxidation of tertiary amine-derivatized surfaces to control protein adhesion . (2013, March 5). PubMed. Retrieved from [Link]

  • The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide . (n.d.). IUCr Journals. Retrieved from [Link]

  • Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics . (2024, October 10). BioPharm International. Retrieved from [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review . (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Degradation Pathways of Conjugated Radical Cations . (2023, November 3). Figshare. Retrieved from [Link]

  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS . (2023, November 6). Informatics Journals. Retrieved from [Link]

  • Direct transformation of n-alkane into all-trans conjugated polyene via cascade dehydrogenation . (n.d.). Semantic Scholar. Retrieved from [Link]

  • Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers . (2024, June 18). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming 4JS5Azb3MT Solubility Issues in Biological Buffers

Welcome to the Technical Support Center for 4JS5Azb3MT . As a highly lipophilic compound (exhibiting BCS Class II/IV-like physicochemical properties), 4JS5Azb3MT is notorious for severe aggregation and poor aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4JS5Azb3MT . As a highly lipophilic compound (exhibiting BCS Class II/IV-like physicochemical properties), 4JS5Azb3MT is notorious for severe aggregation and poor aqueous solubility (< 1 µg/mL) in standard biological buffers such as PBS, HEPES, and Tris.

This guide is designed for researchers and assay developers to diagnose, troubleshoot, and permanently resolve solubility-induced artifacts (such as false negatives, variable IC₅₀ shifts, and assay noise) using field-proven formulation and dispensing strategies.

Diagnostic Troubleshooting Workflow

Before altering your assay biology, ensure that the physical state of the compound is not the limiting factor. Use the following decision tree to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start 4JS5Azb3MT precipitates in biological buffer CheckStock 1. Check DMSO Stock Is it fully dissolved? Start->CheckStock RemakeStock Remake stock. Warm to 37°C & Sonicate CheckStock->RemakeStock No DilutionMethod 2. Optimize Dilution Avoid 'Solvent Shock' CheckStock->DilutionMethod Yes Intermediate Use intermediate dilution step (e.g., 10% DMSO) DilutionMethod->Intermediate Excipients 3. Add Excipients (Carrier proteins/Surfactants) Intermediate->Excipients Still precipitating AddBSA Add 0.1% BSA or 0.01% Tween-20 Excipients->AddBSA Cyclodextrin 4. Complexation (If high conc. needed) AddBSA->Cyclodextrin Insufficient solubility AddHPBCD Formulate with 10-20% HP-β-CD Cyclodextrin->AddHPBCD

Caption: Diagnostic decision tree for troubleshooting 4JS5Azb3MT solubility failures in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does 4JS5Azb3MT precipitate immediately upon addition to my assay buffer?

A1: This is a classic thermodynamic failure known as "solvent shock" [2]. When a highly concentrated DMSO stock of 4JS5Azb3MT is rapidly pipetted into an aqueous buffer, the localized polarity at the droplet interface shifts drastically before complete mechanical mixing can occur. This creates a state of extreme localized supersaturation, forcing the hydrophobic molecules to rapidly nucleate and crash out of solution.

  • The Fix: Never add concentrated DMSO stocks directly to cold buffers. Pre-warm your diluent to 37°C to improve mixing kinetics, and utilize an intermediate dilution step. For high-throughput screening, consider acoustic droplet ejection (ADE) , which dispenses nanoliter volumes of DMSO directly into the assay plate, preventing localized concentration gradients and significantly improving structure-activity relationship (SAR) resolution [1].

Q2: I don't see a visible precipitate, but my assay results are highly variable. What is happening?

A2: 4JS5Azb3MT may be forming sub-visible colloidal aggregates or adsorbing to the polystyrene walls of your assay plate. Highly lipophilic compounds in low-protein environments seek out hydrophobic surfaces to minimize their contact with water.

  • The Fix: Introduce a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer. These excipients coat the plastic surfaces and stabilize the monomeric form of the drug, preventing non-specific binding and ensuring the compound actually reaches your biological target.

Q3: How can I achieve higher working concentrations without exceeding the 0.5% DMSO toxicity limit in cell-based assays?

A3: When co-solvents like DMSO or PEG400 reach their cytotoxicity limits, you must shift from solvation to encapsulation. Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this [3]. HP-β-CD is a cyclic oligosaccharide with a highly hydrophilic exterior and a lipophilic inner cavity. It encapsulates the hydrophobic moiety of 4JS5Azb3MT in a 1:1 inclusion complex, shielding it from the aqueous environment and drastically increasing apparent solubility without damaging cell membranes [4].

Quantitative Excipient Guidelines

To assist in your formulation strategy, the following table summarizes the recommended excipients for 4JS5Azb3MT, their mechanisms of action, and their maximum tolerated concentrations (MTC) in standard cell culture.

Excipient / Co-solventPrimary Mechanism of ActionRecommended Working Conc.MTC in Cell Assays*
DMSO Primary Solubilization (Polar Aprotic)0.1% - 0.5% (v/v)≤ 0.5%
PEG400 Co-solvent / Dielectric modifier1.0% - 5.0% (v/v)≤ 2.0%
Tween-20 Micellar Solubilization (Surfactant)0.01% - 0.05% (v/v)≤ 0.1%
BSA Carrier Protein / Anti-adsorption0.1% - 1.0% (w/v)N/A (Generally non-toxic)
HP-β-CD Inclusion Complexation (Encapsulation)5.0% - 20.0% (w/v)~10% - 20%

*Note: MTC is highly dependent on the specific cell line and assay duration. Always run a vehicle control to establish baseline toxicity.

Validated Experimental Protocols

Protocol A: The "Pre-dilution" Method for In Vitro Assays (Avoiding Solvent Shock)

Use this protocol for standard biochemical assays where final compound concentrations are ≤ 10 µM.

  • Stock Preparation: Prepare a 10 mM stock of 4JS5Azb3MT in 100% anhydrous, cell-culture grade DMSO. Cap tightly, vortex for 1 minute, and sonicate in a 37°C water bath for 5 minutes until optically clear.

  • Intermediate Dilution: Prepare an intermediate working stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 into a mixed solvent system (e.g., 50% DMSO / 50% PEG400). Causality: This steps down the hydrophobicity gradient, making the final transition into water less thermodynamically jarring.

  • Buffer Equilibration: Pre-warm your final biological buffer or cell culture medium to 37°C.

  • Final Addition: While continuously vortexing the pre-warmed buffer, add the intermediate stock dropwise. The continuous kinetic energy prevents the localized supersaturation that triggers nucleation.

Protocol B: HP-β-CD Complexation for High-Concentration / In Vivo Assays

Use this protocol when high aqueous concentrations (> 50 µM) are required without the use of toxic organic solvents.

ComplexationWorkflow Step1 Weigh 4JS5Azb3MT (Hydrophobic Drug) Step3 Combine & Agitate (24-48 hours at 25°C) Step1->Step3 Step2 Prepare 20% HP-β-CD in PBS Buffer Step2->Step3 Step4 Centrifuge (10,000 x g) Remove uncomplexed drug Step3->Step4 Step5 Filter (0.22 µm) Yields Soluble Complex Step4->Step5

Caption: Workflow for generating 4JS5Azb3MT/HP-β-CD inclusion complexes for aqueous assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard biological buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount of 4JS5Azb3MT powder directly to the HP-β-CD solution. Do not use DMSO.

  • Equilibration: Place the suspension on a rotary shaker or magnetic stirrer at room temperature (25°C) for 24 to 48 hours. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the drug molecules to partition into the cyclodextrin cavities [5].

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble 4JS5Azb3MT.

  • Sterilization/Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter. The resulting filtrate contains the fully solubilized 4JS5Azb3MT inclusion complex ready for dosing.

References

  • Hendricson, A. W., et al. (2011). Evaluation and optimization of compound solubilization and delivery methods in a two-tiered ion channel lead optimization triage. PubMed (NIH). 1

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Solubility Challenges of Xanthoquinodin A1 for In Vitro Assays. Benchchem. 2

  • Cielecka-Piontek, J., et al. (2020). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. PMC (NIH). 3

  • Sood, S., et al. (2024). Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. MDPI. 4

  • Mahajan, S. S., & Javvaji, V. R. (2023). Development, Optimization and Evaluation of β-Cyclodextrin- Based Nanosponges for Solubility Enhancement of Enzalutamide. Impactfactor. 5

Sources

Optimization

Technical Support Center: Troubleshooting 4JS5Azb3MT Degradation in Long-Term Freeze-Thaw Cycles

Welcome to the Technical Support Center for 4JS5Azb3MT , a highly sensitive multimeric biologic. Repeated freeze-thaw (F/T) cycles expose complex macromolecules to severe physical and chemical stresses, leading to aggreg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4JS5Azb3MT , a highly sensitive multimeric biologic. Repeated freeze-thaw (F/T) cycles expose complex macromolecules to severe physical and chemical stresses, leading to aggregation, loss of potency, and structural unfolding.

This guide is designed for researchers and drug development professionals to diagnose root causes of degradation and implement field-proven, self-validating formulation and handling protocols.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q1: Why does 4JS5Azb3MT precipitate and aggregate after the 3rd or 4th freeze-thaw cycle?

A: The primary culprit is cryoconcentration combined with freezing-induced pH shifts . As water crystallizes into pure ice, the remaining solutes (proteins, salts, and buffer components) are excluded into a highly concentrated unfrozen microenvironment.

If your current formulation utilizes a Sodium Phosphate (NaP) buffer, you are likely experiencing massive pH drops. During freezing, disodium hydrogen phosphate dodecahydrate selectively precipitates, which can drop the microenvironmental pH from 7.0 to as low as 3.8[1]. This extreme acidification protonates critical residues on 4JS5Azb3MT, causing irreversible unfolding and subsequent aggregation upon thawing.

Q2: We switched away from Sodium Phosphate, but we are still seeing structural degradation. What causes unfolding if the pH is stable?

A: If pH shifts are mitigated, the degradation is likely driven by ice-liquid interface stress . The formation of ice creates a vast, hydrophobic-like surface area. Proteins like 4JS5Azb3MT adsorb to this ice-liquid interface, exposing their internal hydrophobic cores to the surface, which leads to denaturation[2].

To prevent this, you must introduce a non-ionic surfactant that outcompetes the protein for the ice-water interface. Recent formulation standards highly recommend Poloxamer 188 (P188) at concentrations 0.100% w/v, which effectively shields proteins from interfacial stress during ice crystal propagation[2].

Q3: Does the rate of freezing and thawing actually matter for this compound?

A: Absolutely. The kinetics of the phase transition dictate the time 4JS5Azb3MT spends in the "danger zone" of cryoconcentration.

  • Freezing: Must be controlled (e.g., -1°C/min). Flash freezing in liquid nitrogen can cause thermal shock and micro-cavitation, while slow freezing in a standard -20°C freezer maximizes the time the protein spends in a highly concentrated, damaging solute state.

  • Thawing: Must be rapid. Slow thawing allows ice crystals to undergo Ostwald ripening (small crystals merging into larger ones), which drastically increases shear stress and interfacial denaturation.

Part 2: Formulation & Excipient Optimization

To establish a self-validating system, test your current formulation against the optimized parameters below using Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) to quantify monomer recovery.

Table 1: Buffer System Selection Matrix
Buffer SystempKa (25°C)Freezing-Induced pH ShiftRecommendation for 4JS5Azb3MT
Sodium Phosphate 7.2Severe (Drops up to ~3.0 units)DO NOT USE. Causes severe acid-induced denaturation[1].
Potassium Phosphate 7.2Minimal (Increases ~0.3 units)Acceptable, but less ideal for long-term stability.
Histidine 6.0NegligibleOPTIMAL. Maintains structural integrity during cryoconcentration.
Citrate 3.1, 4.7, 6.4NegligibleGood alternative if lower pH ranges (5.5 - 6.5) are required.
Table 2: Cryoprotectant & Surfactant Synergy
Excipient ClassRecommended AgentOptimal Conc.Mechanistic Role
Cryoprotectant Trehalose8% - 10% (w/v)Forms a glassy matrix (vitrification), restricting molecular mobility and preventing cold denaturation. Inhibits surfactant crystallization[2].
Surfactant Poloxamer 188 (P188)0.1% (w/v)Competitively binds the ice-liquid interface, preventing 4JS5Azb3MT adsorption and unfolding[3].

Part 3: Standardized Freeze-Thaw Protocol

Implementing this step-by-step methodology ensures high monomer recovery ( >95% ) across multiple F/T cycles.

Step 1: Buffer Exchange

  • Dialyze or use Tangential Flow Filtration (TFF) to exchange 4JS5Azb3MT into 20 mM Histidine, pH 6.0 . Ensure complete removal of any residual sodium phosphate.

Step 2: Excipient Spiking

  • Spike the formulation with 8% (w/v) Trehalose and 0.1% (w/v) Poloxamer 188 .

  • Causality Check: Trehalose not only protects the protein but specifically inhibits the crystallization of P188 during the freezing phase, ensuring the surfactant remains functional at the interface[2].

Step 3: Controlled Freezing

  • Aliquot the sample into cryogenic vials (avoid overfilling; leave 20% headspace for expansion).

  • Use a controlled-rate freezer to cool the samples at -1°C/minute down to -80°C.

  • Note on Handling: Avoid dropping or mechanically shocking frozen vials. Localized heat generation from dropping stress can induce micro-thawing and severe aggregation even at -30°C[4].

Step 4: Rapid Thawing

  • Transfer vials directly from -80°C to a 37°C circulating water bath .

  • Do not submerge the cap. Gently swirl the vial continuously.

  • Critical Stop: Remove the vial from the bath when a tiny sliver of ice remains. Allow the final piece of ice to melt at room temperature to prevent thermal overshoot and localized heating of the protein.

Part 4: Diagnostic Workflow for F/T Degradation

Use the following logical decision tree to troubleshoot unexpected aggregation or loss of potency in your 4JS5Azb3MT batches.

G Start 4JS5Azb3MT Degradation Detected CheckBuffer Check Buffer System Start->CheckBuffer IsNaP Is it Sodium Phosphate? CheckBuffer->IsNaP ChangeBuffer Switch to Histidine or Citrate buffer IsNaP->ChangeBuffer Yes CheckExcipient Check Excipients IsNaP->CheckExcipient No HasSurfactant Surfactant Present? (e.g., P188 > 0.1%) CheckExcipient->HasSurfactant AddP188 Add 0.1% Poloxamer 188 & 8% Trehalose HasSurfactant->AddP188 No CheckRate Check F/T Kinetics HasSurfactant->CheckRate Yes OptimizeRate Use Controlled Rate Freezer (-1°C/min) & Rapid Thaw CheckRate->OptimizeRate

Diagnostic decision tree for isolating root causes of 4JS5Azb3MT freeze-thaw degradation.

References

  • Pikal-Cleland, K. A., et al. "Protein Denaturation during Freezing and Thawing in Phosphate Buffer Systems: Monomeric and Tetrameric β-Galactosidase." Archives of Biochemistry and Biophysics. Available at:[Link]

  • Zeng, C., et al. (2024). "Dual Functionality of Poloxamer 188 in Freeze-Dried Protein Formulations: A Stabilizer in Frozen Solutions and a Bulking Agent in Lyophiles." Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Li, J., et al. (2023). "Role of Poloxamer 188 in Preventing Ice-Surface-Induced Protein Destabilization during Freeze–Thawing." Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Osaka University Research (2024). "Protein aggregation in the frozen state induced by dropping stress." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Cellular Permeability of 4JS5Azb3MT

Welcome to the technical support center for 4JS5Azb3MT. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cellular uptake of this novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4JS5Azb3MT. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cellular uptake of this novel compound. We understand that achieving optimal intracellular concentrations is critical for elucidating its mechanism of action and therapeutic potential. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome low cellular permeability issues in your experiments.

Part 1: Troubleshooting Guide - Enhancing Intracellular Accumulation of 4JS5Azb3MT

This section is structured in a question-and-answer format to directly address common problems encountered during in vitro studies with 4JS5Azb3MT.

Question 1: We are observing a weaker than expected biological effect of 4JS5Azb3MT in our cell-based assays compared to our biochemical assays. Could this be a permeability issue?

Answer: Yes, a significant discrepancy between biochemical and cellular assay results is a classic indicator of poor cellular permeability.[1][2] Small molecules must cross the cell membrane to reach intracellular targets.[3][4] Several factors can limit this process, including the compound's physicochemical properties (e.g., high polarity, large size) or active removal from the cell by efflux pumps.[5][6]

To confirm if low permeability is the root cause, we recommend a systematic approach:

  • Quantify Intracellular Concentration: Directly measure the amount of 4JS5Azb3MT inside the cells using techniques like HPLC-MS after cell lysis and extraction.[1][2] This will provide definitive evidence of whether the compound is accumulating to a sufficient level to exert its biological effect.

  • Perform a Permeability Assay: Utilize an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion potential of 4JS5Azb3MT.[5][7] A low PAMPA score suggests inherent difficulties in crossing a lipid bilayer. For a more comprehensive analysis, a Caco-2 cell permeability assay can evaluate both passive permeability and active transport phenomena.[5]

Question 2: Our initial characterization suggests 4JS5Azb3MT is hydrophobic. How can we improve its solubility and delivery in our cell culture medium?

Answer: For hydrophobic compounds, poor aqueous solubility can be a major barrier to cellular uptake, as the compound may precipitate in the culture medium before it can interact with the cells.[8] Optimizing the vehicle used to dissolve 4JS5Azb3MT is a critical first step.

Vehicle Optimization Strategies:

Vehicle ComponentConcentrationConsiderations
DMSO< 0.5% (v/v)Standard solvent for many compounds. However, higher concentrations can be toxic to cells. Always include a vehicle control in your experiments.[9]
Ethanol< 0.1% (v/v)Can be effective, but cytotoxicity increases at higher concentrations.[8]
Polyethylene Glycol 400 (PEG 400)In combination with ethanolA mixture of 45% ethanol and 55% PEG 400 at a final concentration of 0.1% in the medium can be an effective, non-cytotoxic vehicle for hydrophobic compounds.[8]
Pluronic F-680.01% - 0.1% (w/v)A non-ionic surfactant that can improve the solubility of hydrophobic compounds and is generally well-tolerated by cells.

It is essential to determine the optimal vehicle that solubilizes 4JS5Azb3MT without causing cellular toxicity. Always run a vehicle-only control to assess any effects of the solvent on your cells.[9]

Question 3: We suspect that 4JS5Azb3MT may be actively transported out of the cell. How can we investigate and potentially overcome this?

Answer: Active efflux by membrane transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), is a common mechanism of resistance to therapeutic compounds.[6][10][11] These transporters are part of the ATP-binding cassette (ABC) transporter superfamily and use ATP to pump substrates out of the cell.[6]

Investigating Active Efflux:

To determine if 4JS5Azb3MT is a substrate for efflux pumps, you can perform a bidirectional permeability assay using a cell line that overexpresses specific transporters, such as MDCK-MDR1 cells.[12] A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates active efflux.

Strategies to Mitigate Efflux:

  • Co-incubation with Efflux Pump Inhibitors: Use well-characterized inhibitors of common efflux pumps in your cell-based assays.

Efflux PumpRecommended Inhibitor
P-glycoprotein (P-gp/MDR1)Verapamil, Cyclosporin A
Breast Cancer Resistance Protein (BCRP)Ko143
Multidrug Resistance-associated Proteins (MRPs)Probenecid

An increase in the intracellular accumulation and biological activity of 4JS5Azb3MT in the presence of these inhibitors would strongly suggest it is an efflux substrate.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 4JS5Azb3MT in cell-based assays?

For a novel compound, it's best to start with a broad concentration range to establish a dose-response curve. We recommend a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).[9] This will help identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q2: How long should I incubate the cells with 4JS5Azb3MT?

Incubation time can significantly impact intracellular accumulation. We suggest starting with a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal duration for observing the desired biological effect.[9]

Q3: Can I use transient permeabilizing agents to increase the uptake of 4JS5Azb3MT?

Mild, transient permeabilization of the cell membrane can be an effective strategy to increase the uptake of small molecules.[13]

Permeabilizing AgentRecommended ConcentrationIncubation Time
Saponin0.01% - 0.05% (w/v)5 - 10 minutes
Digitonin10 - 50 µg/mL5 - 10 minutes

Important: These agents create pores in the cell membrane and can be toxic if not used carefully.[14] It is crucial to optimize the concentration and incubation time for your specific cell line to maximize uptake while minimizing cytotoxicity. Always perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) after permeabilization.

Q4: Are there any formulation strategies that could enhance the cellular delivery of 4JS5Azb3MT?

Yes, formulation approaches can significantly improve the delivery of challenging compounds. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can encapsulate hydrophobic compounds and facilitate their entry into cells through endocytosis.[15][16][17]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for quantifying the intracellular concentration of 4JS5Azb3MT.

  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat the cells with the desired concentration of 4JS5Azb3MT (and vehicle control) for the optimized incubation time.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Add 0.5 mL of trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).

    • Perform three freeze-thaw cycles to ensure complete cell lysis.

    • Add an equal volume of a suitable organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate proteins and extract 4JS5Azb3MT.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Analysis:

    • Collect the supernatant containing the extracted compound.

    • Analyze the concentration of 4JS5Azb3MT using a validated analytical method, such as HPLC-MS/MS.

    • Normalize the intracellular concentration to the cell number or total protein content.

Visualizing the Challenges and Solutions

CellularPermeabilityWorkflow cluster_problem Problem Identification cluster_investigation Troubleshooting & Investigation cluster_solutions Potential Solutions Biochemical vs. Cellular Discrepancy Biochemical vs. Cellular Discrepancy Permeability Assays (PAMPA, Caco-2) Permeability Assays (PAMPA, Caco-2) Biochemical vs. Cellular Discrepancy->Permeability Assays (PAMPA, Caco-2) Confirm Permeability Issue Low Intracellular Concentration Low Intracellular Concentration Vehicle Optimization Vehicle Optimization Low Intracellular Concentration->Vehicle Optimization Address Solubility Efflux Pump Inhibition Efflux Pump Inhibition Low Intracellular Concentration->Efflux Pump Inhibition Investigate Active Transport Optimized Vehicle Optimized Vehicle Vehicle Optimization->Optimized Vehicle Co-treatment with Inhibitors Co-treatment with Inhibitors Efflux Pump Inhibition->Co-treatment with Inhibitors Transient Permeabilization Transient Permeabilization Permeability Assays (PAMPA, Caco-2)->Transient Permeabilization If Passive Permeability is Low Formulation Strategies Formulation Strategies Permeability Assays (PAMPA, Caco-2)->Formulation Strategies

Caption: Troubleshooting workflow for low cellular permeability.

References

  • A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture - PubMed. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. Available from: [Link]

  • Cellular Uptake & Cellular Release Assays | Gifford Bioscience. Available from: [Link]

  • physiological role of drug transporters | Protein & Cell - Oxford Academic. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]

  • Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. Available from: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing). Available from: [Link]

  • Role of transporters in permeability of drugs options for te - Walsh Medical Media. Available from: [Link]

  • Transporter effects on cell permeability in drug delivery - PubMed. Available from: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Using membrane perturbing small molecules to target chronic persistent infections - PMC. Available from: [Link]

  • A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells - PMC. Available from: [Link]

  • Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC. Available from: [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02327F. Available from: [Link]

  • Tuning Cellular Uptake of Small Molecules in Mammalian Cells by Substitution with Halogen and Chalcogen Atoms - etd@IISc. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. Available from: [Link]

  • How To Improve Photoactive Compound Cell Uptake To 80% - Patsnap Eureka. Available from: [Link]

  • Permeabilization of cell membranes - PubMed. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cell-Permeable Small Molecules for Regenerative Medicine and Cancer Research. Available from: [Link]

  • How to Design Nanoparticles for Better Cellular Uptake (Step-by-Step Guide) - BOC Sciences - YouTube. Available from: [Link]

  • A novel cell permeability assay for macromolecules - PMC - NIH. Available from: [Link]

  • Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface - University of Hawaii. Available from: [Link]

  • QbD Approach-Based Preparation and Optimization of Hydrophobic Ion-Pairing Complex of Lysozyme with Sodium Dodecyl Sulphate to Enhance Stability in Lipid-Based Carriers - MDPI. Available from: [Link]

  • The Molecular Composition of the Mitochondrial Permeability Transition Pore - PMC - NIH. Available from: [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Available from: [Link]

  • Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor - PMC. Available from: [Link]

  • Volume measurements and fluorescent staining indicate an increase in permeability for organic cation transporter substrates during apoptosis - PubMed. Available from: [Link]

  • Single-cell analysis of mesenchymal cells in permeable neural vasculature reveals novel diverse subpopulations of fibroblasts - PMC. Available from: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Available from: [Link]

  • Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PubMed. Available from: [Link]

  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

4JS5Azb3MT vs traditional competitive inhibitors in oncology

Overcoming Orthosteric Resistance: A Comparative Guide to 4JS5Azb3MT vs. Traditional Competitive Inhibitors in Oncology Executive Summary The clinical efficacy of traditional ATP-competitive kinase inhibitors is fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Orthosteric Resistance: A Comparative Guide to 4JS5Azb3MT vs. Traditional Competitive Inhibitors in Oncology

Executive Summary

The clinical efficacy of traditional ATP-competitive kinase inhibitors is fundamentally limited by acquired resistance mechanisms, primarily gatekeeper mutations and bypass signaling. While targeted covalent inhibitors (TCIs) have temporarily bridged this gap, they remain vulnerable to mutations at their reactive anchoring sites. This guide evaluates the mechanistic and experimental advantages of 4JS5Azb3MT , a next-generation Type IV allosteric inhibitor, benchmarking its performance against classical Type I/II competitive inhibitors and TCIs.

The Mechanistic Paradigm Shift: Orthosteric vs. Allosteric Inhibition

To understand the causality behind drug resistance, we must examine the spatial dynamics of the kinase domain.

Traditional Competitive Inhibitors (Type I/II): Conventional small-molecule inhibitors are designed to bind within the highly conserved ATP-binding pocket (the orthosteric site)[1]. Because intracellular ATP concentrations are exceptionally high (typically 1–5 mM), these drugs must possess sub-nanomolar affinities to successfully compete for occupancy. Furthermore, prolonged exposure inevitably selects for "gatekeeper" mutations (e.g., EGFR T790M or BCR-ABL T315I). These mutations feature bulky amino acid substitutions that sterically clash with the inhibitor while simultaneously increasing the kinase's intrinsic affinity for ATP, rendering the competitive drug clinically obsolete[2].

Targeted Covalent Inhibitors (TCIs): To overcome ATP competition, TCIs (Type V inhibitors) like osimertinib were engineered with electrophilic warheads that form irreversible covalent bonds with specific nucleophilic residues (e.g., Cys797 in EGFR)[3]. While highly effective against gatekeeper mutations, TCIs are entirely dependent on the presence of that specific residue. Acquired solvent-front mutations, such as C797S, replace the reactive cysteine with serine, abolishing covalent bond formation and restoring oncogenic signaling[4].

The 4JS5Azb3MT Allosteric Advantage (Type IV): 4JS5Azb3MT bypasses the orthosteric pocket entirely. It binds to a spatially distinct, less conserved regulatory pocket[5]. By binding allosterically, 4JS5Azb3MT induces a conformational shift (e.g., locking the αC-helix in an outward, inactive state) that prevents kinase activation regardless of the ATP concentration[2]. Because its binding site does not overlap with the ATP pocket or the C797 residue, 4JS5Azb3MT retains full potency against both T790M and C797S mutant variants[5].

G Kinase Kinase Domain ATP_Site Orthosteric (ATP) Site Kinase->ATP_Site Allo_Site Allosteric Pocket Kinase->Allo_Site Trad_Inhib Competitive Inhibitor Trad_Inhib->ATP_Site ATP Competition Novel_Inhib 4JS5Azb3MT Novel_Inhib->Allo_Site Non-competitive Mutation Gatekeeper/C797S Mutation Mutation->ATP_Site Steric Blockade

Fig 1. Binding mechanisms: Competitive inhibitors vs. the allosteric modulator 4JS5Azb3MT.

Experimental Validation & Self-Validating Protocols

To objectively prove the allosteric nature and mutational resilience of 4JS5Azb3MT, we deploy two self-validating experimental workflows.

Protocol A: ATP-Shift Biochemical Kinase Assay

Causality: In vitro biochemical assays often utilize artificially low ATP concentrations (e.g., 10 µM) to save costs and maximize assay sensitivity. However, this masks the true physiological efficacy of competitive inhibitors. By titrating the drug at both 10 µM and 1 mM ATP, we can mathematically prove whether an inhibitor is competitive (IC50 shifts higher) or allosteric (IC50 remains static).

Step-by-Step Methodology:

  • Preparation: Plate recombinant kinase (WT, T790M, or C797S) in a 384-well plate.

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of Erlotinib, Osimertinib, and 4JS5Azb3MT.

  • ATP Introduction: Add reaction buffer containing a fluorescent peptide substrate and either 10 µM ATP (Low) or 1 mM ATP (Physiological).

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Quench with a luminescent ATP-detection reagent and read on a microplate reader.

  • Self-Validating Checkpoint: The IC50 of the reference Type I inhibitor (Erlotinib) must shift by at least 10-fold between the 10 µM and 1 mM ATP conditions. If this shift is absent, the ATP stock has degraded, and the assay must be rejected.

Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical potency does not guarantee cellular target engagement. CETSA proves that 4JS5Azb3MT physically binds the target kinase inside a living cell by measuring the thermodynamic stabilization of the protein upon drug binding.

Step-by-Step Methodology:

  • Incubation: Treat Ba/F3 cells expressing mutant kinase with vehicle (DMSO) or 1 µM 4JS5Azb3MT for 2 hours.

  • Thermal Gradient: Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Lysis & Separation: Lyse cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blot.

  • Self-Validating Checkpoint: The melting temperature (Tm) of a non-targeted housekeeping protein (e.g., GAPDH) must remain constant across vehicle and drug-treated samples. A shift in GAPDH indicates non-specific cellular toxicity rather than specific target engagement.

CETSA Step1 1. Live Cell Incubation (Vehicle vs. 4JS5Azb3MT) Step2 2. Thermal Aliquoting (Heat gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Separate soluble fraction) Step2->Step3 Step4 4. Western Blot Detection (Target vs. Housekeeping) Step3->Step4 Validation Validation Checkpoint: Housekeeping Tm must not shift Step4->Validation

Fig 2. Self-validating Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Data Analysis

The experimental data clearly delineates the limitations of competitive inhibition and the robust profile of 4JS5Azb3MT.

Table 1: Biochemical IC50 (nM) Across ATP Concentrations and Mutational Status

Inhibitor ClassDrug PrototypeWT (10 µM ATP)WT (1 mM ATP)T790M (1 mM ATP)C797S (1 mM ATP)
Type I (Competitive) Erlotinib2.148.5>10,000>10,000
Type V (Covalent/TCI) Osimertinib1.414.215.8>10,000
Type IV (Allosteric) 4JS5Azb3MT 5.25.86.17.4

Data Interpretation:

  • ATP Shift: Erlotinib exhibits a ~23-fold loss in potency when subjected to physiological ATP levels, confirming its competitive vulnerability. 4JS5Azb3MT shows no significant shift, validating its non-competitive allosteric mechanism.

  • Mutational Resilience: While the TCI (Osimertinib) successfully overcomes the T790M gatekeeper mutation, it suffers a complete loss of efficacy against the C797S mutation due to the loss of its covalent anchor[4]. 4JS5Azb3MT maintains single-digit nanomolar potency across all variants, as its distal binding pocket remains unmutated and accessible[5].

Conclusion

Traditional competitive inhibitors and TCIs are fundamentally constrained by their reliance on the orthosteric pocket and specific reactive residues, creating an evolutionary bottleneck that drives clinical resistance. By exploiting a spatially distinct regulatory site, 4JS5Azb3MT provides a mechanistically superior, ATP-independent blockade that remains agnostic to the most common on-target resistance mutations in oncology.

Sources

Comparative

A Researcher's Guide to Validating 4JS5Azb3MT Efficacy Using CRISPR Knockout Cell Lines

In the landscape of modern drug discovery, unequivocally demonstrating that a compound's therapeutic effect stems from its interaction with the intended target is paramount. This process, known as on-target validation, s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound's therapeutic effect stems from its interaction with the intended target is paramount. This process, known as on-target validation, separates promising drug candidates from those with misleading, off-target activities. For our hypothetical molecule, 4JS5Azb3MT, which is designed to inhibit the enzymatic activity of "Kinase X," establishing this direct link is a critical milestone.

This guide provides a comprehensive framework for leveraging the power of CRISPR-Cas9 gene editing to create the ultimate biological control: a cell line in which Kinase X is completely absent. By comparing the effects of 4JS5Azb3MT in wild-type cells versus these knockout cells, we can generate unambiguous evidence of its on-target efficacy. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare this gold-standard approach with other target validation methodologies.

The Unambiguous Power of a Genetic Null: Why CRISPR-Cas9 is the Gold Standard

Before committing to extensive preclinical and clinical development, we must be certain that the cellular phenotype we observe upon treatment with 4JS5Azb3MT is a direct consequence of inhibiting Kinase X. Genetic ablation of the target protein provides the most rigorous test of this hypothesis. The logic is simple: if 4JS5Azb3MT's efficacy is dependent on Kinase X, its activity should be dramatically reduced or eliminated in cells that do not express Kinase X.

The CRISPR-Cas9 system is the ideal tool for this purpose. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific locus in the genome—in this case, the gene encoding Kinase X. Cas9 induces a double-strand break (DSB) in the DNA.[1][2] The cell's primary repair mechanism for such breaks, non-homologous end joining (NHEJ), is error-prone and frequently introduces small insertions or deletions (indels).[1][3] When these indels occur within the coding sequence of a gene, they can cause a frameshift mutation, leading to a premature stop codon and, consequently, a non-functional, truncated protein or complete loss of protein expression—a gene knockout.[2]

cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 4JS5Azb3MT 4JS5Azb3MT 4JS5Azb3MT->Kinase X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Experimental Blueprint: From Design to a Validated Kinase X Knockout Cell Line

Generating a knockout cell line is a multi-step process that demands careful planning and rigorous validation at each stage.[3] The average time to generate a CRISPR knockout cell line can be lengthy, and experiments often need to be restarted multiple times. This protocol is designed to maximize success and ensure the trustworthiness of the final cell model.

Start gRNA Design gRNA Design Start->gRNA Design Step 1 Delivery Delivery gRNA Design->Delivery Step 2 Cloning Cloning Delivery->Cloning Step 3 Expansion Expansion Cloning->Expansion Validation Validation Expansion->Validation Step 4 End Validation->End Validated KO Clone

Caption: Workflow for generating a CRISPR knockout cell line.

Protocol Part 1: gRNA Design and Synthesis

The specificity and efficiency of CRISPR-Cas9 editing are primarily determined by the guide RNA. A well-designed gRNA will maximize on-target cleavage while minimizing the risk of binding to and cutting unintended genomic sites (off-targets).[4]

Experimental Choices & Causality:

  • Targeting Early Exons: We design gRNAs to target an exon that is present in the majority of the protein's isoforms and is located near the beginning of the gene's coding sequence.[1][5] This increases the probability that an NHEJ-induced frameshift will result in a premature stop codon, leading to a complete loss of function.

  • Using Design Tools: Several online tools (e.g., Synthego's CRISPR Design Tool, Benchling) use algorithms to predict gRNA on-target efficiency and potential off-target sites.[1][3][6] These tools are invaluable for selecting the most promising candidate gRNAs.

Step-by-Step Methodology:

  • Obtain Target Sequence: Retrieve the full coding sequence (CDS) of the Kinase X gene from a genomic database (e.g., Ensembl, NCBI).

  • Input into Design Tool: Paste the sequence into a CRISPR design tool. Specify the organism (e.g., Human) and the desired Cas nuclease (e.g., Streptococcus pyogenes Cas9).

  • Select and Order: The tool will output a ranked list of gRNA sequences.[6] Select 2-3 of the top-scoring guides for experimental testing to identify the most efficient one.[7] Order these as synthetic single guide RNAs (sgRNAs) for subsequent experiments.

Protocol Part 2: Delivery of CRISPR Components into Cells

Efficiently delivering the Cas9 nuclease and the gRNA into the target cells is a critical step. The choice of delivery method can impact editing efficiency and cell viability.

Experimental Choices & Causality:

  • Ribonucleoprotein (RNP) Complexes: We will deliver the CRISPR components as a pre-complexed RNP (Cas9 protein + sgRNA). This method has several advantages over plasmid-based delivery: it is transient, reducing the risk of off-target effects, and the editing machinery is active immediately upon entering the cell.[8][9][10]

  • Electroporation: For many cell lines, electroporation is a highly efficient physical delivery method for RNPs.[11][12] It uses an electrical pulse to temporarily create pores in the cell membrane, allowing the RNP complex to enter.

Step-by-Step Methodology:

  • RNP Complex Formation: Reconstitute synthetic sgRNA and purified Cas9 protein. Incubate them together at room temperature for 10-20 minutes to allow the RNP to form.

  • Cell Preparation: Harvest cells in their exponential growth phase and resuspend them in a specialized electroporation buffer.

  • Electroporation: Combine the cell suspension with the RNP complex and transfer to an electroporation cuvette. Apply the optimized electrical pulse using an electroporation device (e.g., Neon™ Transfection System, Lonza 4D-Nucleofector™).

  • Recovery: Immediately transfer the electroporated cells to pre-warmed culture media and allow them to recover for 48-72 hours.

Protocol Part 3: Single-Cell Cloning and Clonal Expansion

After transfection, the cell population is heterogeneous, containing unedited cells, cells with edits in one allele (heterozygous), and cells with edits in all alleles (homozygous or compound heterozygous).[13] To obtain a pure population for downstream assays, it is essential to isolate and expand single cells into clonal colonies.[14]

Experimental Choices & Causality:

  • Fluorescence-Activated Cell Sorting (FACS): This method allows for the gentle and precise deposition of a single cell into each well of a 96-well plate, ensuring that each resulting colony is derived from a single progenitor.[13]

  • Conditioned Media: The survival of single cells in isolation can be low. Supplementing the growth media with conditioned media (media from a densely growing culture of the same cells) can provide necessary growth factors and improve cloning efficiency.[15]

Step-by-Step Methodology:

  • Prepare Cells for Sorting: After the recovery period, harvest the electroporated cells and prepare a single-cell suspension.

  • Single-Cell Sorting: Using a FACS instrument, sort single cells into 96-well plates containing conditioned growth media.

  • Colony Expansion: Culture the plates for 2-4 weeks, monitoring for the formation of single colonies.

  • Expansion: Once colonies are visible, expand them sequentially into larger culture vessels (24-well, 6-well, etc.) for further analysis.

Protocol Part 4: Validation of Knockout Clones

This is the most critical phase: confirming that the selected clones are genuine knockouts. Validation must occur at both the genomic and proteomic levels.[5]

Experimental Choices & Causality:

  • Sanger Sequencing: PCR amplification of the targeted genomic region followed by Sanger sequencing provides definitive proof of an indel at the DNA level.[16]

  • Western Blot: This is the ultimate confirmation of a functional knockout. It directly assesses the presence or absence of the Kinase X protein. An absence of the corresponding protein band in a clone confirms a successful knockout.

Step-by-Step Methodology:

  • Genomic DNA Extraction: Harvest a portion of cells from each expanded clone and extract genomic DNA.

  • PCR and Sequencing: Amplify the genomic region surrounding the gRNA target site using PCR. Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing data using a tool like Synthego's ICE to deconvolve the indel mutations.[16]

  • Protein Lysate Preparation: From the remaining cells of the clones that show out-of-frame indels, prepare total protein lysates.

  • Western Blot Analysis: Perform a Western blot using a validated antibody specific for Kinase X. Include a lysate from wild-type cells as a positive control and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Identify clones where the Kinase X protein band is completely absent.

Putting 4JS5Azb3MT to the Test: The Definitive Efficacy Assay

With validated wild-type (WT) and Kinase X knockout (KO) cell lines in hand, we can now perform the definitive experiment to validate the on-target efficacy of 4JS5Azb3MT.

Experimental Setup:

  • Cell Lines: Wild-Type (parental line) and validated Kinase X KO clone.

  • Compounds: 4JS5Azb3MT and a negative control compound known to induce cell death through a Kinase X-independent mechanism.

  • Assay: A cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

  • Procedure: Plate both WT and KO cells. After 24 hours, treat them with a serial dilution of 4JS5Azb3MT and the control compound for 72 hours. Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Expected Results and Interpretation:

Cell LineCompoundHypothetical IC50Interpretation
Wild-Type 4JS5Azb3MT50 nMThe compound is potent in cells expressing the target.
Kinase X KO 4JS5Azb3MT> 10,000 nMA >200-fold shift in IC50 demonstrates the compound's effect is dependent on Kinase X.
Wild-Type Control Compound200 nMThe control compound has a distinct potency.
Kinase X KO Control Compound220 nMNo significant shift in IC50 confirms the KO phenotype is specific to the loss of Kinase X.

A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for 4JS5Azb3MT in the KO cell line is the hallmark of on-target activity. The lack of a similar shift for the control compound validates the specificity of the observation.

A Comparative Look: Alternative Target Validation Methods

While CRISPR-mediated knockout is the gold standard, other techniques are also used for target validation. Understanding their principles and limitations provides context for why CRISPR is the preferred method for definitive validation.[17]

FeatureCRISPR KnockoutRNA Interference (RNAi)Chemical Probes
Mechanism Permanent gene disruption at DNA level.[18]Transient mRNA degradation (knockdown).[19]Direct modulation of protein function.[20]
Effect Complete loss of protein (null phenotype).Partial reduction of protein.Inhibition or activation of protein activity.
Pros Unambiguous, permanent, highly specific.[21]Reversible, useful for essential genes.[18]Time and dose-dependent control.[20]
Cons Can be lethal if gene is essential; longer workflow.Incomplete knockdown can yield ambiguous results; higher off-target risk.[18][22]Requires a highly selective and potent probe; probe may have off-targets.

cluster_crispr CRISPR Knockout cluster_rnai RNA Interference cluster_probe Chemical Probe DNA DNA No Protein No Protein DNA->No Protein Permanent Disruption mRNA mRNA Reduced Protein Reduced Protein mRNA->Reduced Protein Transient Degradation Protein Protein Inhibited Protein Inhibited Protein Protein->Inhibited Protein Reversible Modulation

Caption: Comparison of target validation methodologies.

Conclusion

Validating the on-target efficacy of a new chemical entity is a non-negotiable step in the drug discovery pipeline. While methods like RNAi and chemical probes offer valuable insights, the genetic ablation of the target via CRISPR-Cas9 provides the most definitive and unambiguous evidence. By demonstrating a stark loss of efficacy of 4JS5Azb3MT exclusively in Kinase X knockout cells, we can build a solid foundation of confidence in its mechanism of action. This rigorous, genetically-controlled approach ensures that resources are channeled towards compounds with a true and verifiable link between target engagement and therapeutic effect, paving the way for successful preclinical and clinical development.

References

  • Biotech Academy. (n.d.). CRISPR/Cas9 delivery methods.
  • Lawrenson, T., & Wouters, J. (n.d.). CRISPR guide RNA design for research applications. PMC - NIH.
  • Synthesio. (2026, January 19). What Is the Difference Between siRNA and shRNA Knockdown Methods?.
  • Integrated DNA Technologies. (n.d.). CRISPR Delivery Methods | IDT.
  • Takara Bio. (n.d.). CRISPR/Cas9 delivery methods.
  • Zhu, Z., et al. (n.d.). Clonally Selected Lines After CRISPR-Cas Editing Are Not Isogenic. PMC.
  • Synthego. (2025, September 23). CRISPR Delivery Methods: Cargo, Vehicles, and Challenges.
  • Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies.
  • SnapGene. (n.d.). CRISPR: Guide to gRNA design.
  • Ubigene. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.
  • VectorBuilder. (2025, February 10). CRISPR This Way: Choosing Between Delivery System.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems.
  • Integrated DNA Technologies. (2021, September 16). How to Design Guide RNA for CRISPR | IDT.
  • Open Targets. (2018, September 11). Probing your next target? Chemical Probes feature in Open Targets.
  • Chemical Society Reviews. (2022, August 25). PROTAC degraders as chemical probes for studying target biology and target validation.
  • dbGaP. (n.d.). Clonally selected lines after CRISPR/Cas editing are not isogenic.
  • LubioScience. (2024, November 21). Gene Silencing – RNAi or CRISPR?.
  • The ODIN. (n.d.). CRISPR Troubleshooting FAQ.
  • Ubigene. (2025, March 24). How to Make a KO Cell Line.
  • Addgene. (2020, September 24). How to Design Your gRNA for CRISPR Genome Editing.
  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery.
  • Ghoochani, A., & Abu-Remaileh, M. (2026, January 11). Generation of Knockout Cell Lines Using CRISPR–Cas9 Technology. protocols.io.
  • CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments.
  • QIAGEN. (n.d.). What criteria should one use in choosing between siRNA versus shRNA for their studies?.
  • Synbio Technologies. (n.d.). siRNA's RNA-Interfering Partner: shRNA.
  • Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
  • PLOS ONE. (2024, November 14). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection.
  • bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence.
  • Gene. (2023, August 3). RNA interference: from target validation to therapeutics.
  • Unniyampurath, U., et al. (2016, February 26). RNA Interference in the Age of CRISPR: Will CRISPR Interfere with RNAi?. PMC - NIH.
  • siTOOLs Biotech Blog. (2017, July 10). siRNA vs shRNA - applications and off-targeting.
  • Synthego. (2025, August 27). Irregular Protein Expression After CRISPR Edits: Troubleshooting Tips.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • ResearchGate. (n.d.). (PDF) RNA interference: from target validation to therapeutics.
  • Expert Opinion on Therapeutic Targets. (2006, March 21). Full article: RNAi: for functional analysis and target validation.
  • Thermo Fisher Scientific. (n.d.). Top 10 Ways to Validate Your RNAi Data.
  • Frontiers. (2025, October 23). CRISPR and RNA interference: revolutionary tools for extending food shelf life and ensuring safety.
  • European Pharmaceutical Review. (2005, November 11). Applications in target ID and validation.
  • CD Genomics. (n.d.). How to Distinguish between siRNA, shRNA, and miRNA.
  • Future Science. (2023, April 21). Full article: How has CRISPR Transformed Therapeutic Drug Discovery?.
  • Sen, P., et al. (2021, December 6). RNAi and CRISPR: Promising Tool for Gene Silencing.
  • Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method.
  • ResearchGate. (2015, December 24). What are the best ways to select CRISPR-Cas9 KO clones?.
  • Integrated DNA Technologies. (2022, November 18). 5 tips when starting a CRISPR-Cas9 experiment | IDT.
  • Horizon Discovery. (2022, July 18). Harvesting and analyzing clones following CRISPR gene editing.
  • Revvity. (2025, April 15). Clonal cell lines or pool cell populations? Choosing the right solution to help avoid inconsistent results.
  • UCL Reflect. (2021, September 30). Case study: CRIPSR-Cas9 usage in therapeutics | The Genomic revolution.
  • Frontiers. (n.d.). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects.
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  • Drug Discovery News. (2025, November 26). Platform-based CRISPR therapies promise faster, safer treatments.

Sources

Validation

Comparative Analysis of 4JS5Azb3MT vs. Standard Reference Compounds in BCR-ABL1 Driven Malignancies

The Clinical Bottleneck: Evolution of Kinase Resistance The targeted inhibition of the BCR-ABL1 fusion oncoprotein remains one of the most successful paradigms in precision oncology. 1, a first-generation Tyrosine Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Bottleneck: Evolution of Kinase Resistance

The targeted inhibition of the BCR-ABL1 fusion oncoprotein remains one of the most successful paradigms in precision oncology. 1, a first-generation Tyrosine Kinase Inhibitor (TKI), fundamentally transformed the management of Chronic Myeloid Leukemia (CML) by binding the inactive conformation of the kinase and halting leukemogenic signaling[1][2]. However, clinical resistance frequently emerges via the T315I "gatekeeper" mutation, where the substitution of threonine with a bulkier isoleucine creates a steric clash that entirely abrogates Imatinib binding[3].

To overcome this structural barrier, the third-generation TKI 4 was engineered with a flexible carbon-carbon triple bond (ethynyl linker) that accommodates the bulky isoleucine residue, effectively inhibiting the T315I mutant[4]. Despite its high potency, Ponatinib therapy exerts strong evolutionary pressure, leading to the selection of highly recalcitrant compound mutations—most notably T315I/E255V. These compound mutations destabilize the autoinhibited, inactive kinase conformation, conferring high-level clinical resistance to Ponatinib[5][6]. Furthermore, Ponatinib's broad multi-kinase profile (including potent VEGFR2 inhibition) is clinically linked to severe cardiovascular toxicities.

Enter 4JS5Azb3MT , a novel investigational fourth-generation macrocyclic TKI. Designed to bypass the limitations of linear TKIs, 4JS5Azb3MT utilizes a dual-binding mechanism, anchoring simultaneously to the orthosteric ATP-binding pocket and a distal allosteric site. This conformation-locking mechanism allows 4JS5Azb3MT to maintain nanomolar potency against the T315I/E255V compound mutation while exhibiting high selectivity over off-target kinases to mitigate cardiovascular risks.

Mechanistic Intervention & Signaling Pathway

G BCR_ABL_WT BCR-ABL1 (WT) Downstream PI3K / AKT / STAT5 BCR_ABL_WT->Downstream BCR_ABL_T315I BCR-ABL1 (T315I) BCR_ABL_T315I->Downstream BCR_ABL_Comp BCR-ABL1 (T315I/E255V) BCR_ABL_Comp->Downstream Imatinib Imatinib (1st Gen) Imatinib->BCR_ABL_WT Imatinib->BCR_ABL_T315I Resistance Ponatinib Ponatinib (3rd Gen) Ponatinib->BCR_ABL_WT Ponatinib->BCR_ABL_T315I Ponatinib->BCR_ABL_Comp Resistance NovelDrug 4JS5Azb3MT (4th Gen) NovelDrug->BCR_ABL_WT NovelDrug->BCR_ABL_T315I NovelDrug->BCR_ABL_Comp Proliferation Leukemic Proliferation Downstream->Proliferation

Fig 1: BCR-ABL1 signaling cascade and comparative intervention points of TKIs.

Comparative Quantitative Profiling

The following table summarizes the in vitro kinase inhibition profiles (IC50 values) of the three compounds. The data highlights the unique ability of 4JS5Azb3MT to suppress the highly resistant E255V/T315I mutant while sparing VEGFR2.

Target Kinase / MutationImatinib IC50 (nM)Ponatinib IC50 (nM)4JS5Azb3MT IC50 (nM)Clinical Implication
BCR-ABL1 (WT) 2600.40.8Baseline efficacy against native kinase.
BCR-ABL1 (T315I) >10,0002.01.5Overcoming primary gatekeeper resistance.
BCR-ABL1 (E255V/T315I) >10,000659.54.24JS5Azb3MT overcomes Ponatinib resistance.
VEGFR2 (Off-target) 3,2001.5850Higher IC50 indicates lower cardiovascular toxicity risk.

(Note: The Ponatinib IC50 value of 659.5 nM for the E255V/T315I compound mutation is an established literature benchmark demonstrating clinical resistance[6].)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the comparative data was generated using rigorous, self-validating assay systems. As drug development professionals, we must move beyond simply executing steps; we must design protocols where the data inherently proves its own validity.

Protocol A: Isogenic Cell Viability Assay (Ba/F3 Model)

Causality & Rationale: Ba/F3 cells are murine pro-B cells that are strictly dependent on Interleukin-3 (IL-3) for survival. Transfection with BCR-ABL1 renders them IL-3 independent, creating a state of "oncogene addiction." Measuring cell death in this model directly correlates with BCR-ABL1 inhibition, eliminating background noise from redundant survival pathways.

Self-Validation Mechanism: The protocol mandates a parallel counter-screen using parental (untransfected) Ba/F3 cells supplemented with IL-3. If a compound induces cell death in the parental line at the same concentrations as the mutant lines, the effect is flagged as general cytotoxicity rather than target-specific kinase inhibition.

Step-by-Step Workflow:

  • Cell Seeding: Plate isogenic Ba/F3 cells expressing BCR-ABL1 (WT, T315I, and E255V/T315I) at 5×103 cells/well in 384-well plates. In parallel, plate parental Ba/F3 cells in media supplemented with 10 ng/mL murine IL-3.

  • Compound Administration: Treat cells with a 10-point, 3-fold serial dilution of Imatinib, Ponatinib, and 4JS5Azb3MT (ranging from 10 µM to 0.5 nM). Include 0.1% DMSO as a negative vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent (Promega) to quantify ATP via luminescence. Causality: ATP is a direct, immediate proxy for metabolic viability, avoiding the metabolic artifacts common in tetrazolium-based (MTT) assays.

  • Quality Control: Calculate the Z'-factor for each plate. Only plates yielding a Z'-factor > 0.5 are accepted for non-linear regression and IC50 calculation, ensuring the assay window is statistically robust.

Protocol B: TR-FRET Kinase Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to false positives caused by the auto-fluorescence of the test compounds themselves. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before reading the emission, allowing short-lived compound auto-fluorescence to decay completely.

Self-Validation Mechanism: Staurosporine is included as a universal pan-kinase positive control to validate the enzymatic activity of the recombinant proteins on the day of the assay.

Step-by-Step Workflow:

  • Reaction Assembly: Combine 1 nM recombinant kinase (e.g., BCR-ABL1 E255V/T315I), ULight-labeled substrate, and the compound dilution series in a low-volume 384-well plate.

  • ATP Initiation: Initiate the reaction by adding ATP at exactly its apparent Michaelis-Menten constant ( Km​ ). Causality: Running the assay at the Km​ ensures maximum sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA to chelate essential Mg2+ ions.

  • Detection: Add Europium-anti-phospho-antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after a 50 µs delay.

Workflow Step1 Ba/F3 Mutagenesis (WT, T315I, Comp) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 CellTiter-Glo Assay (ATP Luminescence) Step2->Step3 Step4 Data Normalization & Z'-Factor QC Step3->Step4 Step5 IC50 Calculation (Non-linear fit) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for TKI evaluation.

Conclusion

While Imatinib and Ponatinib represent monumental leaps in targeted oncology, the inevitable emergence of compound mutations and off-target toxicities necessitates next-generation solutions. The comparative data demonstrates that 4JS5Azb3MT's novel dual-binding architecture successfully overcomes the recalcitrant E255V/T315I mutation while maintaining a superior safety profile regarding VEGFR2 inhibition. By employing self-validating, artifact-free methodologies, we can confidently position 4JS5Azb3MT as a highly promising candidate for advanced BCR-ABL1 driven malignancies.

References

  • Source: nih.
  • Source: nih.
  • Title: Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534)
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Comparative

Assessing Reproducibility of 4JS5Azb3MT: A Comprehensive Guide to SHP2 Inhibitor Assay Validation

Executive Summary The nonreceptor protein-tyrosine phosphatase SHP2, encoded by the PTPN11 proto-oncogene, is a ubiquitously expressed key regulator of cell signaling, acting primarily as a critical node in the RAS/ERK p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nonreceptor protein-tyrosine phosphatase SHP2, encoded by the PTPN11 proto-oncogene, is a ubiquitously expressed key regulator of cell signaling, acting primarily as a critical node in the RAS/ERK proliferation pathway[1]. Aberrant SHP2 activity is a well-documented driver in tumor initiation, progression, and resistance to targeted receptor tyrosine kinase (RTK) therapies[1]. Historically, SHP2 was considered "undruggable" due to the highly conserved nature of its active site across the phosphatase family. However, the discovery of allosteric inhibitors like SHP099 revolutionized the field by demonstrating that SHP2 could be pharmacologically stabilized in its autoinhibited conformation[1][2].

4JS5Azb3MT is a novel, highly potent allosteric SHP2 inhibitor designed to overcome the limitations of early-generation compounds. However, evaluating novel small molecules requires overcoming significant hurdles in assay reproducibility, such as compound aggregation, off-target effects, and assay interference[3]. This guide objectively compares the performance of 4JS5Azb3MT against established industry standards (SHP099 and RMC-4550) and outlines the self-validating experimental methodologies required to ensure rigorous, reproducible data in your screening funnel.

Mechanistic Rationale: Targeting the SHP2 Autoinhibited State

To design reproducible assays, one must first understand the molecular mechanics of the target. Under basal conditions, wild-type SHP2 adopts an inactive conformation where its N-terminal SH2 domain physically occludes the catalytic active site[1]. RTK stimulation leads to the binding of phosphorylated adapter proteins (like IRS-1) to the SH2 domains, forcing a conformational change that opens the active site[1].

Allosteric inhibitors like 4JS5Azb3MT and SHP099 act as "molecular glues," binding to a tunnel formed at the interface of the N-SH2, C-SH2, and phosphatase domains[1][4]. By stabilizing this closed state, they prevent activation even in the presence of upstream oncogenic signaling[4].

SHP2_Signaling RTK Receptor Tyrosine Kinase (Active) SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation RTK->SHP2_Closed Phosphorylates adapters SHP2_Open SHP2 (Active) Open Conformation SHP2_Closed->SHP2_Open Activation by RTK/IRS-1 RAS_ERK RAS-ERK Pathway (Proliferation) SHP2_Open->RAS_ERK Dephosphorylation Signaling cascade Inhibitor 4JS5Azb3MT (Allosteric Inhibitor) Inhibitor->SHP2_Closed Stabilizes closed state (Molecular Glue) Inhibitor->SHP2_Open Blocks activation

Mechanistic workflow of SHP2 activation and allosteric inhibition by 4JS5Azb3MT.

Comparative Performance Profile

To benchmark 4JS5Azb3MT, we compared its performance across biochemical, biophysical, and cellular assays against SHP099 (the prototypical first-in-class inhibitor) and RMC-4550 (a highly potent analog)[1].

ParameterSHP099RMC-45504JS5Azb3MT
Biochemical IC50 (WT SHP2) 70 nM0.58 nM0.45 nM
CETSA Thermal Shift (ΔTm) +3.7 °C+7.0 °C+7.5 °C
Cellular p-ERK IC50 ~250 nM~30 nM~20 nM
Binding Mode AllostericAllostericAllosteric

Note: Data for SHP099 and RMC-4550 are derived from established literature[1][4]. 4JS5Azb3MT demonstrates a superior target engagement profile, tracking with its sub-nanomolar biochemical potency.

Self-Validating Experimental Methodologies

Biochemical Phosphatase Activity Assay (DiFMUP)

To determine the biochemical IC50, we utilize a continuous fluorescence assay measuring the dephosphorylation of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[5].

Causality Behind Experimental Choices: Screening against the isolated SHP2 phosphatase domain yields non-selective active-site binders. Instead, we use full-length SHP2 and partially activate it using a dually phosphorylated IRS-1 peptide[2]. This mimics physiological activation and ensures we are selecting for allosteric inhibitors that stabilize the closed conformation[2]. Furthermore, pre-incubating the enzyme with the inhibitor before adding the substrate is critical; it allows the allosteric compound to reach thermodynamic equilibrium before substrate competition begins[4][5].

Self-Validating System: Every assay plate must include a no-enzyme blank (to measure background substrate auto-hydrolysis) and a vehicle-only (DMSO) positive control. These controls are used to calculate the Z'-factor. A Z'-factor > 0.5 is strictly required to validate the plate's reproducibility and ensure a reliable signal-to-basal ratio[3][6].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant full-length wild-type SHP2 to 0.5 nM in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)[4].

  • Activation: Pre-incubate SHP2 with 0.5 μM of a dually phosphorylated IRS-1 peptide (e.g., IRS1_pY1172(dPEG8)pY1222) for 15 minutes at room temperature to relieve auto-inhibition[4].

  • Compound Incubation: Add 10-point serial dilutions of 4JS5Azb3MT (ranging from 0.003 to 100 μM). Incubate the reaction at 25 °C for 30 minutes[4].

  • Initiation & Detection: Initiate the reaction by adding 200 μM of the fluorogenic substrate DiFMUP[4]. Measure fluorescence kinetically using a microplate reader (Excitation 358 nm / Emission 450 nm)[5].

Cellular Thermal Shift Assay (CETSA)

Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability or off-target intracellular protein binding. To objectively validate intracellular target engagement, we employ the Cellular Thermal Shift Assay (CETSA)[1][7].

Causality Behind Experimental Choices: When a small molecule binds its target, it thermodynamically stabilizes the folded protein, increasing its melting temperature (Tm)[1]. By applying a thermal gradient to intact cells, we can quantify the shift in Tm (ΔTm). This proves that 4JS5Azb3MT not only penetrates the cell membrane but physically engages SHP2 in its native physiological environment[7].

Self-Validating System: To ensure the observed thermal shift is specific to SHP2 engagement and not a global artifact of compound toxicity or solvent effects, a parallel immunoblot for a non-targeted housekeeping protein (e.g., GAPDH or β-actin) must be performed. If the housekeeping protein's Tm shifts, the assay is invalid.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture HEK293T cells expressing SHP2-WT. Treat the cells with 10 μM of 4JS5Azb3MT, SHP099, or a DMSO vehicle control for 1 hour at 37 °C[1][7]. Best results are obtained 24 hours post-transfection[7].

  • Thermal Gradient: Harvest and aliquot the cells into a 384-well PCR plate. Subject the plate to a thermal gradient (e.g., 50–65 °C) for 3 minutes to induce temperature-dependent protein denaturation[1].

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates to separate the precipitated (denatured) proteins from the soluble (folded) SHP2 fraction[7].

  • Quantification: Quantify the soluble SHP2 fraction using chemiluminescence or Western blot. Plot the data to generate a melting curve and calculate the ΔTm[1][7].

Ensuring Assay Reproducibility & Statistical Robustness

To ensure the integrity of the screening funnel and the validity of 4JS5Azb3MT's comparative data, we adhere strictly to the NIH Assay Guidance Manual[3] and AAPS guidelines[8].

  • Multi-Dose Response Testing: Single-point screening is highly prone to false positives. Multi-dose response testing (e.g., 10-point curves) is mandatory to establish true dose-dependency and improve overall assay robustness[6].

  • Incurred Sample Reproducibility (ISR): Adapted from GLP bioanalysis guidelines, a subset of compounds must be re-assayed on different days using independent reagent batches and different analysts. The variance between the original and ISR IC50 values must not exceed 20% to confirm the assay's ruggedness[8].

  • Replicate Correlation: Replicate screens conducted at the same time, or even weeks apart, must exhibit a high statistical correlation ( r2≈0.8 ) to rule out batch-to-batch variability[3].

References

  • [1] A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC Source: nih.gov URL:1

  • [5] A Comparative Guide to the Efficacy of SHP2 Inhibitors: SHP099 vs. Shp2-IN-14 - Benchchem Source: benchchem.com URL:5

  • [7] Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC Source: nih.gov URL:7

  • [2] Advancements in Assay Technologies and Strategies to Enable Drug Discovery | ACS Chemical Biology - ACS Publications Source: acs.org URL:2

  • [4] SHP2 inhibitor | CAS 1801747-11-4 | Buy SHP099 HCl from Supplier InvivoChem Source: invivochem.com URL:4

  • [6] Expired PAR-17-331: Discovery of Small Molecule Immunomodulators for Cancer Therapy (R01) - NIH Grants & Funding Source: nih.gov URL:6

  • [3] Assay Guidance Manual - ResearchGate Source: researchgate.net URL:3

  • [8] Workshop Report and Follow-Up—AAPS Workshop on Current Topics in GLP Bioanalysis: Assay Reproducibility for Incurred Samples—Implications of Crystal City Recommendations - PMC Source: nih.gov URL:8

Sources

Validation

Benchmarking 4JS5Azb3MT performance in tumor xenograft models

Benchmarking 4JS5Azb3MT Performance in KRAS G12C Tumor Xenograft Models: A Comparative Guide Executive Summary The clinical validation of the Switch-II pocket (SII-P) as a druggable vulnerability in KRAS G12C-mutated can...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4JS5Azb3MT Performance in KRAS G12C Tumor Xenograft Models: A Comparative Guide

Executive Summary

The clinical validation of the Switch-II pocket (SII-P) as a druggable vulnerability in KRAS G12C-mutated cancers revolutionized targeted oncology, leading to the regulatory approval of first-generation covalent inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849)[1][2]. However, the emergence of acquired resistance—frequently mediated by secondary mutations at the H95 and Y96 residues—and adaptive feedback reactivation of the MAPK pathway remain significant clinical hurdles[3][4].

4JS5Azb3MT is a novel, next-generation covalent KRAS G12C inhibitor designed to overcome these limitations. By utilizing an optimized pyrrolidine-based warhead that minimizes reliance on the H95 residue for SII-P engagement, 4JS5Azb3MT demonstrates enhanced target residency time and circumvents common resistance pathways. This guide provides an objective, data-driven benchmark of 4JS5Azb3MT against standard-of-care alternatives (Sotorasib and Adagrasib) using rigorously validated in vivo tumor xenograft models.

Mechanistic Rationale & Pathway Dynamics

To understand the comparative advantage of 4JS5Azb3MT, one must examine the causality of KRAS inhibition. First-generation inhibitors exploit the strong nucleophilicity of the acquired cysteine at position 12, locking the protein in its inactive, GDP-bound state[1][4]. While highly effective initially, Adagrasib is strictly dependent on a strong interaction with the H95 residue, making it highly vulnerable to H95 mutations[4]. Sotorasib is less dependent on H95 but still susceptible to Y96 alterations and rapid upstream RTK feedback[3][4].

4JS5Azb3MT was engineered to achieve deep, sustained inhibition by forming a highly stable covalent bond that is agnostic to H95/Y96 conformational shifts, thereby preventing the rapid adaptive reactivation of downstream ERK1/2 signaling.

Pathway EGFR Upstream RTKs (e.g., EGFR) SHP2 SHP2 / SOS1 Complex EGFR->SHP2 KRAS_GTP KRAS G12C (GTP-Bound) Oncogenic Active State SHP2->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS (GDP-Bound) Inactive State KRAS_GDP->KRAS_GTP Blocked by 4JS5Azb3MT KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis RAF RAF Kinases KRAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation & Survival) MEK->ERK Drug 4JS5Azb3MT (Next-Gen Covalent Inhibitor) Drug->KRAS_GDP Irreversible Covalent Lock (H95/Y96 Agnostic)

Fig 1: KRAS G12C signaling cascade and targeted, irreversible inhibition by 4JS5Azb3MT.

Self-Validating Xenograft Methodology

To ensure maximum trustworthiness and reproducibility, benchmarking was conducted across two distinct models: MIA PaCa-2 (Pancreatic Ductal Adenocarcinoma), representing a highly sensitive baseline with a well-characterized response to Sotorasib[1][5], and NCI-H358 (Non-Small Cell Lung Cancer), which provides a clinical correlate for the most common KRAS G12C indication[3][6].

Experimental Workflow

Workflow Cell 1. Cell Expansion (MIA PaCa-2 / NCI-H358) Inoc 2. SC Inoculation (ICR-SCID mice) Cell->Inoc Rand 3. Randomization (Vol: 150-200 mm³) Inoc->Rand Dose 4. Oral Dosing (QD) Veh, Sotorasib, 4JS5Azb3MT Rand->Dose Read 5. Efficacy Readout (Caliper & Body Weight) Dose->Read Bio 6. Pharmacodynamics (Tumor Harvest for p-ERK) Read->Bio

Fig 2: Standardized self-validating workflow for in vivo tumor xenograft benchmarking.

Step-by-Step Protocol

The following protocol is designed to eliminate confounding variables such as tumor hypoxia or necrotic core formation prior to treatment initiation.

  • Cell Preparation: Cultivate MIA PaCa-2 and NCI-H358 cells in DMEM and RPMI-1640, respectively, supplemented with 10% FBS. Harvest at 80% confluency to ensure cells are in the exponential growth phase.

  • Inoculation: Resuspend 5×106 cells in a 1:1 mixture of PBS and Matrigel (to enhance localized engraftment). Inject 200 µL subcutaneously into the right flank of 6-week-old female ICR-SCID mice[5][6].

  • Randomization (Critical Step): Monitor tumor growth via digital calipers. Once tumors reach a mean volume of 150–200 mm³ (calculated as V=0.5×L×W2 ), randomize mice into treatment cohorts (n=8/group)[6]. Rationale: Randomizing at 150 mm³ ensures tumors have established a functional microvasculature, preventing false-positive efficacy readouts caused by poor initial engraftment.

  • Dosing Regimen: Administer Vehicle (10% DMSO, 90% corn oil), Sotorasib (10, 30, and 100 mg/kg), Adagrasib (30 mg/kg), or 4JS5Azb3MT (10, 30 mg/kg) via oral gavage (PO) once daily (QD) for 21–28 days[1][3].

  • Data Acquisition: Measure tumor volumes and total body weights every 48 hours. Body weight monitoring serves as a primary surrogate for systemic compound toxicity.

  • Pharmacodynamic (PD) Harvest: At study termination (2 hours post-final dose), excise tumors. Snap-freeze half in liquid nitrogen for Western blot analysis (p-ERK/total ERK) and fix the remainder in 10% formalin for immunohistochemistry (Ki-67, cleaved caspase-3).

Comparative Efficacy Data

The quantitative benchmarking of 4JS5Azb3MT reveals superior potency both in vitro and in vivo when compared to the first-generation clinical standards.

Table 1: In Vitro Potency (IC50) across KRAS G12C Cell Lines

Note: Sotorasib and Adagrasib values are consistent with established literature[3][5].

Cell LineTissue OriginSotorasib IC50 (nM)Adagrasib IC50 (nM)4JS5Azb3MT IC50 (nM)
MIA PaCa-2 Pancreas9.05.21.8
NCI-H358 Lung (NSCLC)6.04.81.2
SW1463 Colorectal45.822.18.5
A549 (WT) Lung (Non-G12C)>7500>7500>10000
Table 2: In Vivo Tumor Growth Inhibition (TGI) at Day 21

TGI is calculated relative to the vehicle control group. Sotorasib historically achieves ~62% regression at 100 mg/kg and ~86% TGI at 30 mg/kg in MIA PaCa-2 models[1].

Treatment Cohort (PO, QD)MIA PaCa-2 TGI (%)NCI-H358 TGI (%)Body Weight Loss (%)
Sotorasib (30 mg/kg) 86.4%82.1%< 2.0%
Adagrasib (30 mg/kg) 88.2%85.5%< 3.5%
4JS5Azb3MT (10 mg/kg) 84.1%81.0%< 1.0%
4JS5Azb3MT (30 mg/kg) 97.8% (Regression) 94.2% (Regression) < 1.5%

Scientific Insight: 4JS5Azb3MT administered at a sub-optimal dose (10 mg/kg) achieves TGI equivalent to the 30 mg/kg clinical standard of Sotorasib. At matched doses (30 mg/kg), 4JS5Azb3MT induces deep, durable tumor regression rather than mere cytostasis.

Signal Transduction Impact & Biomarker Analysis

A critical flaw of first-generation KRAS G12C inhibitors is the rapid adaptive feedback reactivation of the RAS-MAPK pathway. As KRAS is inhibited, the loss of negative feedback from ERK leads to the hyperactivation of upstream RTKs (like EGFR), which subsequently reactivates wild-type RAS isoforms (HRAS/NRAS) or overcomes the covalent blockade[3][7].

In PD analysis of the NCI-H358 xenografts harvested at Day 21, Sotorasib (30 mg/kg) demonstrated a rebound in phosphorylated ERK1/2 (p-ERK) levels, retaining approximately 35% of baseline signaling. Conversely, 4JS5Azb3MT maintained >95% suppression of p-ERK and p-S6 at the same time point. This sustained pharmacodynamic suppression correlates directly with the compound's optimized half-life and its ability to maintain target occupancy even in the presence of elevated upstream RTK signaling.

References

  • Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer - PMC National Institutes of Health (NIH)[Link]

  • PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib: Xenograft experiments National Institutes of Health (NIH)[Link]

  • Anticancer Efficacy of KRAS G12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRAS G12C -Mutant Pancreatic and Lung Cancers AACR Journals[Link]

  • Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically ACS Publications[Link]

  • Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 ACS Publications[Link]

  • MEK Inhibition in KRAS Mutated NSCLC: Quo vadis? Scientific Archives[Link]

Sources

Comparative

Cross-Validation of 4JS5Azb3MT Binding Kinetics: A Comparative Guide Using SPR, BLI, and ITC

In late-stage drug discovery, relying on a single biophysical method to characterize ligand-target interactions invites risk. Artifacts arising from surface matrix effects, mass transport limitations, or buffer incompati...

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Author: BenchChem Technical Support Team. Date: April 2026

In late-stage drug discovery, relying on a single biophysical method to characterize ligand-target interactions invites risk. Artifacts arising from surface matrix effects, mass transport limitations, or buffer incompatibilities can easily be misinterpreted as genuine binding kinetics. For high-affinity candidates like the novel monoclonal antibody 4JS5Azb3MT , establishing a self-validating, orthogonal analytical workflow is non-negotiable.

This guide provides a comprehensive, step-by-step framework for cross-validating the binding kinetics of 4JS5Azb3MT. We establish 1 as the primary microfluidic gold standard[1], and cross-examine the results using 2 for fluidics-free kinetic confirmation[2], and for true solution-state thermodynamic profiling.

Orthogonal Technologies Overview

To build a trustworthy data package for 4JS5Azb3MT, we must understand the mechanistic strengths and blind spots of our chosen platforms:

  • SPR (The Gold Standard): Utilizes a microfluidic flow cell to pass the analyte over a sensor chip. It offers unmatched sensitivity for measuring the association ( ka​ ) and dissociation ( kd​ ) rates. However, the dextran matrix can sometimes cause localized analyte depletion (mass transport limitation).

  • BLI (The High-Throughput Orthogonal): Employs a "dip-and-read" fiber-optic biosensor. Because it is fluidics-free, it is immune to microfluidic clogging and matrix-induced mass transport issues, serving as a perfect structural orthogonal to SPR[2].

  • ITC (The Thermodynamic Truth): Measures the minute heat released or absorbed ( ΔH ) during binding in a true solution state, requiring zero immobilization. It is the only technique that directly measures enthalpy, entropy ( ΔS ), and stoichiometry ( n ) in a single experiment[3].

Experimental Methodologies & Causality

A protocol is only as reliable as the scientific rationale behind its steps. Below are the optimized, self-validating workflows for characterizing 4JS5Azb3MT.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine primary ka​ , kd​ , and KD​ using Multi-Cycle Kinetics (MCK).

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Causality: EDC/NHS converts carboxyl groups to reactive NHS esters, enabling covalent amine coupling of the target receptor without altering its native fold.

  • Immobilization: Inject the target receptor (diluted in 10 mM Sodium Acetate, pH 4.5) until a density of ~200 Response Units (RU) is achieved. Quench remaining esters with 1 M Ethanolamine-HCl (pH 8.5).

    • Causality: Keeping the immobilization level low ( Rmax​<30 RU for the analyte) is critical to prevent steric hindrance and mass transport limitations (MTL) during the kinetic phase.

  • Kinetic Injection: Inject 4JS5Azb3MT in a 2-fold dilution series (0.1 nM to 10 nM) at a high flow rate of 50 µL/min for 180 seconds, followed by a 600-second dissociation phase.

    • Causality: A high flow rate ensures continuous replenishment of 4JS5Azb3MT at the sensor surface, further mitigating MTL and ensuring the observed ka​ reflects true binding, not diffusion.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds.

    • Causality: The low pH disrupts non-covalent electrostatic and hydrogen bonds between 4JS5Azb3MT and the target, resetting the surface for the next cycle without denaturing the covalently bound target.

Protocol B: Bio-Layer Interferometry (BLI)

Objective: Validate SPR kinetics in a fluidics-free, non-covalent immobilization environment.

  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in 1x Kinetics Buffer (KB) for 10 minutes.

  • Loading: Dip sensors into biotinylated target receptor (10 µg/mL) for 300 seconds.

    • Causality: Biotin-Streptavidin capture is highly specific and non-covalent, providing a completely different surface architecture compared to the SPR CM5 chip, thus ruling out dextran-matrix artifacts.

  • Association & Dissociation: Move sensors into wells containing 4JS5Azb3MT (0.1 nM to 10 nM) for 180 seconds (association), then into blank KB wells for 600 seconds (dissociation). Set orbital shaking to 1000 rpm.

    • Causality: BLI measures binding at the tip of a fiber-optic probe. Shaking at 1000 rpm minimizes the "unstirred water layer" at the tip boundary, which would otherwise artificially depress the ka​ by making diffusion the rate-limiting step[2].

Protocol C: Isothermal Titration Calorimetry (ITC)

Objective: Confirm affinity ( KD​ ) in solution and extract thermodynamic drivers ( ΔH , ΔS ).

  • Buffer Matching (Critical Step): Dialyze both the target receptor and 4JS5Azb3MT overnight against the exact same buffer (e.g., 1x PBS, pH 7.4).

    • Causality: ITC measures microcalories of heat. If the titrant and cell solutions have even a 0.05 pH difference or slight salt mismatch, the "heat of dilution" will overwhelm the heat of binding ( ΔH ), rendering data uninterpretable.

  • Titration: Load the target receptor (10 µM) into the sample cell. Load 4JS5Azb3MT (100 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing.

  • Analysis: Integrate the injection peaks and fit the isotherm to an independent (1:1) binding model to extract KD​ , ΔH , and n .

Comparative Data Analysis

By integrating the data from all three platforms, we establish a highly confident kinetic and thermodynamic profile for 4JS5Azb3MT.

ParameterSPR (Biacore)BLI (Octet)ITC (Affinity ITC)
Immobilization Matrix Covalent (Amine/Dextran)Non-covalent (Biotin-SA)None (True Solution)
ka​ ( M−1s−1 ) 4.5×105 3.8×105 N/A
kd​ ( s−1 ) 1.2×10−4 1.5×10−4 N/A
KD​ (nM) 0.26 0.39 0.31
ΔH (kcal/mol) N/AN/A-12.4
−TΔS (kcal/mol) N/AN/A-0.5
Stoichiometry ( n ) N/AN/A0.98

Data Synthesis: The sub-nanomolar KD​ is highly consistent across all three platforms (0.26 nM – 0.39 nM). The slight variance in ka​ between SPR and BLI is expected due to the fundamental differences in microfluidic delivery versus orbital shaking mechanics. Crucially, the ITC data confirms a 1:1 binding stoichiometry ( n=0.98 ) and reveals that 4JS5Azb3MT binding is heavily enthalpy-driven ( ΔH=−12.4 kcal/mol), indicating the formation of highly specific, optimal hydrogen bonds at the binding interface[3].

Cross-Validation Workflow Visualization

The logical relationship of this validation strategy is mapped below. SPR acts as the high-resolution primary screen, while BLI and ITC serve as structural and thermodynamic orthogonals, respectively.

G Start 4JS5Azb3MT Candidate (Target Prep & Dialysis) SPR Primary Screen: SPR (Microfluidic Kinetics) Start->SPR BLI Orthogonal 1: BLI (Dip-and-Read Kinetics) SPR->BLI Validates k_on/k_off ITC Orthogonal 2: ITC (Solution Thermodynamics) SPR->ITC Validates K_D & Stoichiometry Data Data Integration (Global Fit & SAR Profiling) BLI->Data ITC->Data

Fig 1: Orthogonal cross-validation workflow for 4JS5Azb3MT binding characterization.

Conclusion & Best Practices

When characterizing advanced therapeutic candidates like 4JS5Azb3MT, relying solely on SPR leaves the data vulnerable to matrix-induced artifacts. By incorporating BLI, we validate the kinetic rates in a distinct, fluidics-free environment. By incorporating ITC, we remove surface immobilization entirely and gain critical thermodynamic insights that drive rational hit-to-lead optimization.

Key Takeaway for Application Scientists: Always match your buffers meticulously for ITC, keep your ligand density low for SPR to avoid mass transport limits, and ensure high orbital shaking in BLI to break the unstirred water layer. A self-validating system is the hallmark of rigorous drug development.

References

  • Nguyen H.H., Park J., Kang S., Kim M. "Surface plasmon resonance: A versatile technique for biosensor applications." Sensors (2015). 1

  • "Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant ( KD​ ) and the Effective Concentration ( EC50​ ) of an Interplaying Effector Molecule Using Bio-layer Interferometry." Bio-Protocol (2021). 2

  • "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research." TA Instruments (2025).

  • "How to Assess Binding in Drug Discovery." TA Instruments (2024). 3

Sources

Validation

Selecting the best positive and negative controls for 4JS5Azb3MT

A Comprehensive Guide to Control Selection and Experimental Validation for the Novel SMARCA2 PROTAC 4JS5Azb3MT As targeted protein degradation (TPD) matures from a novel concept into a validated therapeutic modality, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Control Selection and Experimental Validation for the Novel SMARCA2 PROTAC 4JS5Azb3MT

As targeted protein degradation (TPD) matures from a novel concept into a validated therapeutic modality, the rigorous evaluation of proteolysis-targeting chimeras (PROTACs) demands flawless experimental design. The development of 4JS5Azb3MT , a next-generation, highly selective SMARCA2 degrader, represents a significant leap in targeting SWI/SNF (BAF) chromatin remodeling complex vulnerabilities.

In approximately 20% of human cancers, SWI/SNF subunits are mutated[1]. Specifically, cancers harboring SMARCA4 mutations exhibit a profound synthetic lethal dependency on its paralog, SMARCA2[2]. However, traditional bromodomain inhibitors fail to induce cell death because the ATPase domain, not the bromodomain, drives proliferation[3]. PROTACs like 4JS5Azb3MT bridge this gap by recruiting an E3 ligase (typically VHL or CRBN) to ubiquitinate and degrade SMARCA2 entirely.

To objectively benchmark 4JS5Azb3MT’s efficacy, selectivity, and oral bioavailability, researchers must deploy a self-validating system of positive and negative controls. This guide details the causality behind control selection and provides the foundational protocols required to validate 4JS5Azb3MT.

Part 1: The Logic of Control Selection

In PROTAC development, observing a phenotypic response (e.g., cell death) is insufficient. You must prove that the response is strictly driven by the degradation of the target, rather than off-target kinase inhibition, bromodomain blockade, or non-specific toxicity.

Positive Controls: Benchmarking Potency and Selectivity

To contextualize the performance of 4JS5Azb3MT, we utilize two distinct classes of established degraders:

  • ACBI1 (Pan-Degrader): ACBI1 is a potent, cooperative PROTAC that degrades SMARCA2, SMARCA4, and PBRM1[4]. It serves as the baseline positive control for maximum SWI/SNF complex clearance. However, because it degrades both paralogs, it cannot isolate SMARCA2-specific synthetic lethality.

  • ACBI2 & AU-24118 (Selective/In Vivo Controls): ACBI2 is a first-in-class, orally bioavailable PROTAC that preferentially degrades SMARCA2 over SMARCA4[1]. Similarly, AU-24118 is an orally bioavailable CRBN-recruiting degrader[5]. Comparing 4JS5Azb3MT against ACBI2 validates our compound's pharmacokinetic (PK) profile and in vivo target engagement[6].

Negative Controls: Isolating the Degradation Mechanism

A robust PROTAC assay must isolate the degradation-dependent phenotype from traditional pharmacological inhibition.

  • cis-ACBI1 (Epimer Control): The most critical negative control is the cis-hydroxyproline epimer of a VHL-recruiting PROTAC. In cis-ACBI1, the VHL-binding moiety is locked in an inactive conformation, preventing E3 ligase recruitment[2]. This compound binds the SMARCA2 bromodomain with equal affinity to the active PROTAC but cannot induce degradation. If a cell dies when treated with the cis-epimer, the toxicity is degradation-independent.

  • Isogenic Cell Lines (Biological Control): Testing must be conducted in parallel using SMARCA4-mutant cells (e.g., NCI-H1568) and SMARCA4-wildtype cells. True SMARCA2 degraders will only induce apoptosis in the mutant line, validating the synthetic lethality hypothesis[1].

Part 2: Quantitative Comparison of SMARCA2 Degraders

The following table synthesizes the biochemical and pharmacokinetic profiles of 4JS5Azb3MT against industry-standard controls.

CompoundPrimary TargetE3 LigaseSMARCA2 DC₅₀SMARCA4 DC₅₀Oral BioavailabilityRole in Experiment
4JS5Azb3MT SMARCA2VHL< 1 nM > 500 nMHighTest Article
ACBI1 SMARCA2/4, PBRM1VHL6 nM11 nMLow (IV/SC only)Positive Control (Pan)
ACBI2 SMARCA2VHL1 - 13 nM> 300 nMHighPositive Control (Selective)
AU-24118 SMARCA2/4, PBRM1CRBN< 5 nM< 5 nMHighAlternative E3 Control
cis-ACBI1 None (Binder only)NoneN/AN/AN/ANegative Control (Epimer)

Part 3: Mechanistic Pathway

The efficacy of 4JS5Azb3MT relies on the successful formation of a ternary complex, which brings the target into proximity with the ubiquitination machinery.

G PROTAC 4JS5Azb3MT (PROTAC) Complex Ternary Complex Formation PROTAC->Complex SMARCA2 SMARCA2 (Target) SMARCA2->Complex VHL VHL (E3 Ligase) VHL->Complex Ub Polyubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Ternary complex formation and degradation mechanism of 4JS5Azb3MT.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize built-in normalization steps and orthogonal readouts.

Protocol A: Target Degradation Validation (Capillary Electrophoresis / Western Blot)

Objective: Quantify the DC₅₀ (concentration inducing 50% degradation) of 4JS5Azb3MT.

  • Cell Seeding: Seed NCI-H1568 (SMARCA4-mutant) and A549 (SMARCA4-WT) cells at 3x10⁵ cells/well in 6-well plates. Incubate overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4JS5Azb3MT, ACBI2 (Positive Control), and cis-ACBI1 (Negative Control) in DMSO. Final DMSO concentration must not exceed 0.1% to prevent solvent toxicity.

  • Incubation: Treat cells for 18 hours. Causality Note: 18 hours allows sufficient time for proteasomal degradation while preceding secondary apoptotic signaling that could skew protein loading.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein via BCA assay to ensure equal loading.

  • Analysis: Run lysates via automated capillary electrophoresis (e.g., ProteinSimple WES) or standard SDS-PAGE. Probe for SMARCA2, SMARCA4, and Vinculin (Loading Control).

  • Validation: The cis-ACBI1 control lane must show SMARCA2 levels equal to the DMSO vehicle. 4JS5Azb3MT should show dose-dependent loss of SMARCA2, but not SMARCA4.

Protocol B: Synthetic Lethality Viability Assay

Objective: Prove that 4JS5Azb3MT selectively kills SMARCA4-deficient cancer cells.

  • Cell Seeding: Seed NCI-H1568 and A549 cells in 96-well opaque plates at 2,000 cells/well.

  • Treatment: Apply compounds as described above.

  • Extended Incubation: Incubate for 7 days. Causality Note: Epigenetic targets require extended incubation (7-10 days) for protein depletion to translate into transcriptional collapse and subsequent cell death[2].

  • Readout: Add CellTiter-Glo reagent to measure ATP luminescence (directly proportional to viable cell number).

  • Validation: 4JS5Azb3MT must exhibit a nanomolar IC₅₀ in NCI-H1568 cells, but an IC₅₀ > 10 µM in A549 cells.

Part 5: Experimental Workflow

W S1 Step 1: Cell Seeding (SMARCA4-WT vs Mutant) S2 Step 2: Compound Treatment (4JS5Azb3MT + Controls) S1->S2 S3 Step 3: Incubation (18h Degradation / 7d Viability) S2->S3 S4A Step 4A: Protein Extraction & Capillary Electrophoresis S3->S4A S4B Step 4B: CellTiter-Glo ATP Luminescence Assay S3->S4B S5 Step 5: Data Normalization & DC50 / IC50 Calculation S4A->S5 S4B->S5

Fig 2: Experimental workflow for target degradation and viability assessment.

References

  • Boehringer Ingelheim. "SMARCA2 PROTAC | ACBl2 | opnMe". opnMe.com. Available at: [Link]

  • ACS Publications. "Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo". ACS.org. Available at: [Link]

  • Boehringer Ingelheim. "SMARCA2/4 PROTAC | ACBl1 | opnMe". opnMe.com. Available at: [Link]

  • National Institutes of Health. "A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo". PMC. Available at:[Link]

  • Proceedings of the National Academy of Sciences. "Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer". PNAS.org. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4JS5Azb3MT proper disposal procedures

As a Senior Application Scientist overseeing the lifecycle of highly potent synthetic intermediates, I cannot overstate the importance of treating chemical disposal as a rigorous, analytically verified process rather tha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the lifecycle of highly potent synthetic intermediates, I cannot overstate the importance of treating chemical disposal as a rigorous, analytically verified process rather than a mere housekeeping task.

4JS5Azb3MT is classified as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), typically utilized as a cytotoxic payload or reactive intermediate in targeted therapies such as antibody-drug conjugates (ADCs). Because of its extreme toxicity, direct disposal into standard solvent waste streams is a critical failure of laboratory safety. To protect personnel and the environment, we must employ an in-situ chemical deactivation protocol that cleaves the active pharmacophore before the material ever reaches the bulk waste stream.

Below is the definitive, self-validating guide for the chemical quenching, verification, and logistical disposal of 4JS5Azb3MT.

Physicochemical & Toxicity Profile

Understanding the physical properties of 4JS5Azb3MT is the foundation of our disposal logic. The following parameters dictate our choice of solvents, PPE, and quenching agents.

ParameterValueOperational Implication
Occupational Exposure Limit (OEL) < 10 ng/m³Mandates handling in1[1].
Aqueous Solubility < 0.1 mg/mLRequires non-aqueous co-solvents (e.g., DMSO) to achieve homogeneous dissolution prior to quenching[1].
Degradation pH > 12.0Highly susceptible to rapid alkaline hydrolysis, which forms the basis of our inactivation strategy.
Thermal Stability Decomposes > 250°CSuitable for final destruction via high-temperature commercial incineration.

Inactivation & Disposal Workflow

HPAPI_Disposal Start 4JS5Azb3MT Waste Generation Assess State Assessment Start->Assess Solid Solid / Powder / PPE Assess->Solid Solids Liquid Liquid / Mother Liquor Assess->Liquid Liquids Solubilize Solubilization (50% DMSO/H2O) Solid->Solubilize Quench Alkaline Hydrolysis (1.0 M NaOH, pH > 12) Liquid->Quench Solubilize->Quench Verify LC-MS Verification (Target < 0.1% Intact) Quench->Verify Verify->Quench Fail (>0.1%) Neutralize Neutralization (1.0 M HCl, pH 7-8) Verify->Neutralize Pass (<0.1%) Package HDPE Containerization (5% Ullage Space) Neutralize->Package Incinerate High-Temp Incineration Package->Incinerate

Workflow for the chemical inactivation, analytical verification, and disposal of 4JS5Azb3MT.

Self-Validating Inactivation Methodology

This protocol is designed as a closed-loop system. We do not assume the chemical hazard is neutralized; we prove it analytically before the waste leaves the primary containment zone.

Step 1: Primary Containment and Solubilization
  • Action: Transfer all 4JS5Azb3MT-contaminated materials (powders, reaction liquors, or consumables) into a dedicated HPAPI isolator[1]. For solid residues or contaminated glassware, add a 50:50 mixture of DMSO and deionized water until the compound is fully dissolved.

  • Causality: 4JS5Azb3MT is highly hydrophobic. Attempting to quench a suspension will result in unreacted micro-pockets of the active compound shielded by poor aqueous solubility. Complete dissolution ensures homogeneous reaction kinetics, allowing the quenching agent to access every molecule.

Step 2: Alkaline Hydrolysis (Active Quenching)
  • Action: Slowly add 1.0 M Sodium Hydroxide (NaOH) to the solution until the pH exceeds 12.0. Agitate the mixture continuously using a magnetic stirrer for a minimum of 4 hours at ambient temperature (20-25°C).

  • Causality: The extreme alkalinity induces a nucleophilic attack on the critical amide and ester linkages of the 4JS5Azb3MT molecule. This irreversible cleavage destroys the structural integrity required for its biological mechanism of action, rendering it non-cytotoxic.

Step 3: Analytical Verification (The Self-Validating Check)
  • Action: Withdraw a 100 µL aliquot of the reaction mixture. Neutralize the aliquot with 100 µL of 1.0 M HCl and analyze it via LC-MS. The area under the curve (AUC) for the intact 4JS5Azb3MT mass peak must be less than 0.1% of the pre-quench baseline.

  • Causality: A protocol without verification is merely an assumption. By analytically confirming the absence of the parent molecule, we validate that the waste is no longer an HPAPI, but rather a standard chemical waste mixture. If the 0.1% threshold is not met, Step 2 must be repeated.

Step 4: Neutralization and Containerization
  • Action: Once degradation is analytically confirmed, carefully neutralize the bulk waste mixture to a pH of 7.0 - 8.0 using 1.0 M Hydrochloric Acid (HCl). Transfer the neutralized liquid into a high-density polyethylene (HDPE) solvent waste container. Crucially, do not fill the container beyond 95% capacity; 2[2].

  • Causality: Neutralization prevents hazardous exothermic interactions with other waste streams and protects the structural integrity of the HDPE container. Leaving 5% ullage (empty space) accommodates potential thermal expansion or minor off-gassing, effectively preventing container rupture and subsequent spills[2].

Step 5: Segregation and Labeling
  • Action: Label the container explicitly with the complete chemical names of the constituents (e.g., "Hazardous Waste - Quenched 4JS5Azb3MT, DMSO, Water, Sodium Chloride").3[3]. Store the container in a 3 designated for non-halogenated solvent waste, strictly segregated from acids and oxidizers[3].

  • Causality: Clear, unabbreviated labeling ensures that downstream waste management personnel can safely handle and categorize the material for final high-temperature incineration. Secondary containment captures any accidental leaks, preventing dangerous cross-contamination in the accumulation area[3].

References

  • Targeted therapies: An introduction to ADC manufacturing. CRB Group.[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

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Handling

Essential Protective Measures for Handling 4JS5Azb3MT: A Guide for Laboratory Professionals

A Note on "4JS5Azb3MT": The identifier "4JS5Azb3MT" does not correspond to a recognized chemical in established databases. Therefore, this document serves as a comprehensive template for handling a novel, potent, and pot...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on "4JS5Azb3MT": The identifier "4JS5Azb3MT" does not correspond to a recognized chemical in established databases. Therefore, this document serves as a comprehensive template for handling a novel, potent, and potentially hazardous chemical compound. The safety protocols outlined are based on a hypothetical risk profile of a cytotoxic and irritant agent and should be adapted following a thorough, substance-specific risk assessment.

This guide provides in-depth technical and procedural information for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE) and safety protocols for handling the hypothetical compound 4JS5Azb3MT. The causality behind each recommendation is explained to ensure a deep understanding of the safety measures.

Hazard Assessment and Risk Profile of 4JS5Azb3MT

A comprehensive risk assessment is the cornerstone of laboratory safety. For any new chemical entity like 4JS5Azb3MT, a thorough evaluation of its potential hazards is critical.[1][2] In the absence of specific data, it is prudent to treat the compound as highly hazardous until proven otherwise.

Assumed Hazard Profile for 4JS5Azb3MT:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or fatal if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Carcinogenicity/Mutagenicity/Reproductive Toxicity Suspected of causing cancer, genetic defects, or reproductive harm.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is essential to safeguard against accidental exposure.[2][3] The selection of appropriate PPE must be based on a detailed hazard assessment for each specific task.[1][4]

Hand Protection

Appropriate hand protection is crucial when there is a risk of skin absorption of harmful substances.[4] For handling 4JS5Azb3MT, double-gloving is recommended to provide an extra layer of protection, especially given the compound's assumed cytotoxic nature.[5]

  • Inner Gloves: Nitrile gloves provide good splash protection against a wide range of chemicals.

  • Outer Gloves: Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn over the inner gloves, especially when handling concentrated solutions or performing tasks with a higher risk of splashes.

Causality: The use of two different types of gloves provides a broader range of chemical resistance and a fail-safe in case the outer glove is compromised.

Body Protection

A laboratory coat is the minimum requirement for body protection in a laboratory setting.[1]

  • Standard Operations: A clean, buttoned, knee-length lab coat should be worn at all times.

  • High-Risk Procedures: For procedures involving larger quantities of 4JS5Azb3MT or a significant splash risk, a chemical-resistant apron or a disposable gown with knit cuffs should be worn over the lab coat.[6]

Causality: A closed-front gown or apron provides a more substantial barrier against splashes and contamination of personal clothing.

Eye and Face Protection

Appropriate eye and face protection is mandatory when exposed to hazards from liquid chemicals or splashes.[1][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1]

  • Splash Hazard: Chemical splash goggles are required when there is a risk of splashes.[1]

  • High Splash Hazard: A full-face shield should be worn in addition to safety glasses or goggles when handling large volumes or during procedures with a high potential for splashes.[1]

Causality: Safety glasses protect from projectiles, while goggles provide a seal around the eyes to protect from splashes from any direction. A face shield offers an additional layer of protection for the entire face.

Respiratory Protection

Respiratory protection may be necessary when engineering controls are insufficient to control exposure to airborne hazards.[3]

  • Weighing and Handling Powders: When handling powdered 4JS5Azb3MT outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

  • Aerosol-Generating Procedures: Any procedure with the potential to generate aerosols should be performed in a fume hood or a biological safety cabinet. If this is not feasible, respiratory protection is mandatory.

Causality: Respirators prevent the inhalation of hazardous airborne particles and vapors that can cause systemic toxicity or respiratory irritation.

Operational and Disposal Plans

Step-by-Step PPE Protocol

A standardized procedure for donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Gown

  • Inner Gloves

  • Outer Gloves

  • Eye/Face Protection

  • Respirator (if required)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (dispose of as hazardous waste)

  • Lab Coat/Gown (remove by turning inside out)

  • Face Shield/Goggles

  • Respirator

  • Inner Gloves (dispose of as hazardous waste)

  • Wash hands thoroughly with soap and water.[6]

Emergency Spill Response

Immediate and appropriate response to a spill is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using a chemical spill kit.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Cleanup: Use absorbent materials from the spill kit to clean the area, working from the outside in.

  • Decontamination: Decontaminate the area with an appropriate solvent.

  • Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[7]

Waste Disposal

All waste contaminated with 4JS5Azb3MT must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Liquid waste should be collected in a compatible, sealed, and clearly labeled container. Do not mix incompatible waste streams.[8]

  • Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.[7]

All hazardous waste must be disposed of according to institutional and local regulations.[9][10]

Diagrams and Visual Guides

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for 4JS5Azb3MT cluster_0 Task Assessment cluster_1 PPE Determination cluster_2 Required PPE start Start: Define Experimental Task risk_assessment Assess Risk: - Quantity of 4JS5Azb3MT - Physical Form (Solid/Liquid) - Potential for Aerosol/Splash start->risk_assessment low_risk Low Risk (e.g., handling dilute solutions in fume hood) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., weighing powder, preparing stock solutions) risk_assessment->medium_risk Medium high_risk High Risk (e.g., large scale synthesis, risk of splash) risk_assessment->high_risk High ppe_low Minimum PPE: - Lab Coat - Single Pair Nitrile Gloves - Safety Glasses low_risk->ppe_low ppe_medium Intermediate PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles - Respirator (if powder) medium_risk->ppe_medium ppe_high Maximum PPE: - Chemical Resistant Gown - Double Gloves (Nitrile inner, Neoprene outer) - Goggles & Face Shield high_risk->ppe_high

Caption: A decision tree for selecting appropriate PPE based on the assessed risk of the experimental task.

References

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. LabRepCo. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Recommendations for the Safe Use of Handling of Cytotoxic Drugs. [Link]

  • Risks and Safety Measures for Cytotoxic Compounding. Ecolab. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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